6-Amino-3-bromo-2-fluorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-bromo-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJQZVKWAKHTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375617 | |
| Record name | 6-amino-3-bromo-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-92-4 | |
| Record name | 6-amino-3-bromo-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-3-bromo-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Amino-3-bromo-2-fluorobenzonitrile
This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and safety protocols for this compound. This compound is a key building block in medicinal chemistry and drug discovery, valued for its unique substitution pattern that allows for versatile chemical modifications.
Core Chemical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₄BrFN₂.[1][2] Its structure incorporates four distinct functional groups—amino, bromo, fluoro, and nitrile—making it a valuable intermediate in the synthesis of complex organic molecules.[3][4]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 845866-92-4 | [1][2] |
| Molecular Formula | C₇H₄BrFN₂ | [1][2] |
| Molecular Weight | 215.02 g/mol | [1][5] |
| Monoisotopic Mass | 213.95419 Da | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Boiling Point | 286 °C | [2] |
| Flash Point | 127 °C | [2] |
| Density | 1.77 g/cm³ | [2] |
| Solubility | Almost insoluble in water; Soluble in ethanol and DMSO. | [2] |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | [1] |
Structural Information
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=C(C(=C1N)C#N)F)Br | [1][6] |
| InChI | InChI=1S/C7H4BrFN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | [1][2] |
| InChIKey | GGJQZVKWAKHTLK-UHFFFAOYSA-N | [1] |
Reactivity and Applications in Synthesis
The unique arrangement of functional groups on the benzonitrile ring makes this compound a versatile reagent in medicinal chemistry. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis for creating complex molecular architectures.[4] The fluorine atom can enhance metabolic stability and bioavailability in the final active pharmaceutical ingredients (APIs).[4] The amino and nitrile groups provide additional sites for chemical modification, allowing for the construction of diverse compound libraries for drug discovery programs, especially in the development of kinase inhibitors.[3]
Caption: Logical relationships of the compound's functional groups.
Experimental Protocols
While specific experimental data for this compound is proprietary or not widely published, standard analytical techniques are used for its characterization. Below are generalized protocols for acquiring key spectroscopic data for a solid organic compound of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton environments.
-
Acquire a ¹³C NMR spectrum to identify the carbon environments.
-
Additional experiments like ¹⁹F NMR would be crucial for this compound to confirm the fluorine environment. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be run to establish connectivity between atoms.
-
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[7]
-
Methodology (Attenuated Total Reflectance - ATR):
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.[7]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typical scans range from 16 to 32 for a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (wavenumber cm⁻¹ vs. transmittance %) should be analyzed for characteristic absorption bands. Expected peaks include:
-
N-H stretches (amine): ~3300-3500 cm⁻¹
-
C≡N stretch (nitrile): ~2220-2260 cm⁻¹
-
C-F stretch: ~1000-1400 cm⁻¹
-
Aromatic C=C stretches: ~1400-1600 cm⁻¹
-
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible as two peaks of nearly equal intensity separated by 2 Da.
-
Caption: General experimental workflow for chemical characterization.
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.[1][8]
GHS Hazard Information
The compound is associated with the following GHS hazard statements:
-
H335: May cause respiratory irritation.[8]
The corresponding pictogram is the GHS07 Exclamation Mark.[8]
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid direct contact with the substance.[8] Do not breathe dust.[8] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[8] Keep in a dark place under an inert atmosphere at room temperature.[2] The substance is noted to be light-sensitive.[8]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]
-
Skin Contact: Wash immediately with plenty of soap and water.[8][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[10]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]
Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound | C7H4BrFN2 | CID 2761199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. 3-Amino-2-bromo-6-fluorobenzonitrile [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - this compound (C7H4BrFN2) [pubchemlite.lcsb.uni.lu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 6-Amino-3-bromo-2-fluorobenzonitrile (CAS 845866-92-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Amino-3-bromo-2-fluorobenzonitrile, a key building block in medicinal chemistry. This document consolidates essential physicochemical data, detailed synthesis methodologies, spectroscopic information, and its critical role in the development of targeted therapeutics, particularly protein kinase inhibitors.
Core Physicochemical Properties
This compound is a substituted aromatic nitrile that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring amino, bromo, and fluoro groups, allows for a wide range of chemical transformations.
| Property | Value | Source |
| CAS Number | 845866-92-4 | [1] |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Molecular Weight | 215.02 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 97-101 °C | Vendor Data |
| Boiling Point | 286 °C | ChemBK |
| Density | 1.77 g/cm³ | ChemBK |
| Flash Point | 127 °C | ChemBK |
| Solubility | Almost insoluble in water; soluble in organic solvents such as ethanol and dimethyl sulfoxide.[2] | ChemBK |
Synthesis and Experimental Protocols
General Experimental Protocol: Amination of 3-bromo-2-fluorobenzonitrile
This protocol is a representative example and may require optimization.
Materials:
-
3-bromo-2-fluorobenzonitrile
-
Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)
-
Solvent (e.g., a polar aprotic solvent like DMSO or DMF)
-
Pressure-rated reaction vessel
Procedure:
-
In a pressure-rated vessel, dissolve 3-bromo-2-fluorobenzonitrile in a suitable solvent (e.g., DMSO).
-
Add an excess of the ammonia source to the solution.
-
Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The optimal temperature and reaction time will need to be determined empirically.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Logical Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Spectroscopic Characterization
While specific spectra are proprietary to manufacturers, typical chemical shifts for similar aromatic compounds can be predicted. The following are estimated 1H and 13C NMR chemical shifts. Researchers should obtain and interpret their own analytical data for confirmation.
Predicted ¹H NMR Spectral Data:
-
Aromatic Protons (2H): δ 6.5-7.5 ppm. The exact shifts and coupling patterns will depend on the electronic effects of the substituents.
-
Amino Protons (2H): δ 4.5-5.5 ppm. This signal is often broad and its chemical shift is dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data:
-
Aromatic Carbons (6C): δ 100-160 ppm. The carbons attached to the fluorine, bromine, and nitrogen atoms will exhibit characteristic shifts and coupling constants (C-F coupling).
-
Nitrile Carbon (1C): δ 115-120 ppm.
Applications in Drug Discovery and Development
This compound is a highly valuable building block in the synthesis of protein kinase inhibitors. The strategic placement of its functional groups allows for its incorporation into various heterocyclic scaffolds that are common in kinase inhibitor design.
Role as a Key Intermediate in Kinase Inhibitor Synthesis:
The amino group of this compound can act as a nucleophile to form a crucial bond with an electrophilic heterocyclic core. The bromo and fluoro substituents can influence the electronic properties of the molecule, potentially enhancing binding affinity and metabolic stability of the final drug candidate.
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold:
The following diagram illustrates a generalized pathway where this compound is used to construct a substituted quinazoline, a common core in many kinase inhibitors.
Caption: Generalized synthesis of a kinase inhibitor using this compound.
Involvement in Signaling Pathways:
While this compound itself is not known to directly modulate signaling pathways, the kinase inhibitors synthesized from it are designed to target specific kinases involved in various cellular processes. These pathways are often dysregulated in diseases such as cancer and inflammatory disorders. Examples of targeted pathways include those mediated by:
-
Epidermal Growth Factor Receptor (EGFR): Crucial in cell proliferation and survival.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.
-
Janus Kinases (JAKs): Involved in cytokine signaling and immune responses.
The final drug molecules derived from this intermediate can inhibit these kinases, thereby disrupting the aberrant signaling and providing a therapeutic benefit.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Avoid breathing dust.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
This technical guide serves as a foundational resource for researchers and developers working with this compound. For further detailed information, it is recommended to consult the primary literature and supplier-specific safety data sheets.
References
An In-depth Technical Guide to 6-Amino-3-bromo-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 6-Amino-3-bromo-2-fluorobenzonitrile, a key building block in modern medicinal chemistry. This document details its molecular structure, physicochemical properties, spectroscopic characteristics, and its emerging role in the synthesis of novel therapeutic agents.
Molecular Structure and Identification
This compound is a polysubstituted aromatic compound with the chemical formula C₇H₄BrFN₂.[1][2] Its structure features a benzene ring substituted with an amino (-NH₂), a bromo (-Br), a fluoro (-F), and a nitrile (-C≡N) group. The precise arrangement of these functional groups dictates its unique reactivity and utility as a versatile intermediate in organic synthesis.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 845866-92-4[1] |
| Chemical Formula | C₇H₄BrFN₂[1][2] |
| Molecular Weight | 215.02 g/mol [1] |
| SMILES | C1=CC(=C(C(=C1N)C#N)F)Br[1] |
| InChI | InChI=1S/C7H4BrFN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2[1] |
graph "6_Amino_3_bromo_2_fluorobenzonitrile" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; N2 [label="NH₂", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; F1 [label="F", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"]; Br1 [label="Br", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; C7 [label="C", fontcolor="#202124"];
// Positioning the atoms C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N2 [pos="1.74,1!"]; F1 [pos="-1.74,1!"]; Br1 [pos="-1.74,-1!"]; C7 [pos="0,2!"]; N1 [pos="0,2.8!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7 [len=1.2]; C7 -- N1 [style=filled, arrowhead=none, penwidth=3]; C6 -- N2; C2 -- F1; C3 -- Br1;
// Double bonds in the ring edge [style=filled, arrowhead=none, penwidth=3]; C1 -- C6; C2 -- C3; C4 -- C5; }
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for designing reaction conditions and for understanding its pharmacokinetic profile in potential drug candidates.
| Property | Value |
| Appearance | Solid (predicted) |
| Boiling Point | 286 °C (predicted) |
| Density | 1.77 g/cm³ (predicted) |
| Flash Point | 127 °C (predicted) |
| XLogP3 | 2.3[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 0[1] |
Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino group. The aromatic region will likely display complex splitting patterns due to coupling between the aromatic protons and with the fluorine atom. The amino protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the nitrile group will appear at a characteristic downfield shift. The carbon atoms bonded to bromine and fluorine will also show characteristic shifts and coupling with the fluorine atom.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups. Key expected peaks include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.
-
C≡N stretching: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.
-
C-F stretching: In the region of 1000-1400 cm⁻¹.
-
C-Br stretching: Typically found in the fingerprint region below 1000 cm⁻¹.
-
Aromatic C=C stretching: Multiple peaks in the 1400-1600 cm⁻¹ region.
3.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (215.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. Predicted mass-to-charge ratios for various adducts are available in public databases.[2]
Experimental Protocols
4.1. Representative Synthesis of a Fluorinated Aminobenzonitrile
While a specific protocol for this compound is not detailed in the public literature, a representative synthesis for a similar compound, 2-Amino-3-fluorobenzonitrile, can be adapted. This method involves the thermal rearrangement of a fluorinated isocyanoindolinone derivative.
Materials:
-
(Z)-7-fluoro-3-(isocyano)indolin-2-one
-
Dimethylformamide (DMF)
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
Dissolve (Z)-7-fluoro-3-(isocyano)indolin-2-one in dry DMF in a round-bottom flask.
-
Heat the solution to reflux (approximately 152°C internal temperature) and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and stir overnight.
-
Dilute the mixture with water, saturated sodium bicarbonate solution, and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure 2-Amino-3-fluorobenzonitrile.
This protocol is adapted from the synthesis of a related compound and may require optimization for this compound.
Caption: Representative workflow for the synthesis of a fluorinated aminobenzonitrile.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily serving as an intermediate in the synthesis of more complex, biologically active molecules.[3] The presence of multiple, strategically positioned functional groups allows for a variety of chemical transformations.
5.1. Role as a Synthetic Intermediate
The amino, bromo, and nitrile groups offer orthogonal reactivity, enabling selective functionalization of the molecule. For instance, the bromine atom is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl or alkyl substituents. The amino group can be acylated, alkylated, or diazotized for further transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
This versatility makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Caption: Synthetic utility of this compound in medicinal chemistry.
5.2. Significance of Fluorine Substitution
The presence of a fluorine atom can significantly enhance the pharmacological properties of a drug molecule. Strategic fluorination can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability. As such, fluorinated building blocks like this compound are highly sought after in the development of next-generation therapeutics.[4]
Solid-State Structure and Crystallography
While the specific crystal structure of this compound has not been publicly reported, studies on similar molecules, such as 2-amino-4-chlorobenzonitrile, provide insights into its likely solid-state characteristics.
In the crystal lattice of 2-amino-4-chlorobenzonitrile, molecules are linked by intermolecular hydrogen bonds between the amino group of one molecule and the nitrile group of another, forming one-dimensional chains.[5] A similar hydrogen bonding pattern can be anticipated for this compound. The planarity of the benzene ring and the potential for π-π stacking interactions would also play a significant role in the overall crystal packing. Single-crystal X-ray diffraction would be the definitive technique to elucidate its precise solid-state structure.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its unique combination of reactive sites allows for the efficient synthesis of diverse molecular scaffolds. The incorporation of a fluorine atom offers potential advantages in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. This technical guide provides a foundational understanding of its molecular structure, properties, and applications for researchers and scientists in the pharmaceutical industry.
References
An In-depth Technical Guide to the Synthesis of 6-Amino-3-bromo-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Amino-3-bromo-2-fluorobenzonitrile, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its trifunctional nature, possessing an amino, a bromo, and a cyano group on a fluorinated benzene ring, allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutics.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process, starting from 3-bromo-2-fluorobenzoic acid. The first step involves the formation of the intermediate 3-bromo-2-fluorobenzonitrile, which is then aminated to yield the final product.
A Technical Guide to 6-Amino-3-bromo-2-fluorobenzonitrile: Synthesis, Properties, and Application in the Development of Next-Generation Kinase Inhibitors
For Immediate Release
This technical guide provides a comprehensive overview of 6-Amino-3-bromo-2-fluorobenzonitrile, a key building block in modern medicinal chemistry. With its unique trifunctionalized aromatic core, this compound serves as a versatile precursor for the synthesis of complex heterocyclic molecules, particularly potent and selective kinase inhibitors for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is also known by other synonyms such as 4-Bromo-2-cyano-3-fluoroaniline and 2-Amino-5-bromo-6-fluorobenzonitrile[1][2].
Table 1: Physicochemical and Computed Properties [1][2]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 845866-92-4 |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Appearance | White to light yellow crystalline powder |
| Density | 1.77 g/cm³ |
| Boiling Point | 286 °C |
| Flash Point | 127 °C |
| Solubility | Almost insoluble in water; soluble in ethanol and dimethyl sulfoxide |
Table 2: Safety and Hazard Information [1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Role in Drug Discovery and Development
This compound is a highly valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors. Its structure is primed for selective functionalization, making it a cornerstone for constructing complex drug candidates. The presence of amino, bromo, and fluoro groups allows for a variety of chemical transformations.
The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a fundamental tool in modern medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the amino and nitrile functionalities provide versatile handles for further synthetic modifications.
A significant application of this compound is in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that is often dysregulated in cancer.
Experimental Protocols
The following protocols are representative examples of how this compound is utilized in synthetic chemistry.
Synthesis of 7-Bromo-8-fluoro-3,4-dihydroquinazolin-4-one
This protocol describes the initial step in the synthesis of a quinazolinone scaffold, a common core structure in many EGFR inhibitors.
Experimental Procedure:
-
Step 1: To a suspension of this compound (5.0 g, 23 mmol) in formic acid (30 mL), a mixture of concentrated H₂SO₄ (2 mL) and formic acid (5 mL) is added.
-
Step 2: The mixture is stirred at 115°C for 1 hour.
-
Step 3: The reaction completion is monitored by Liquid Chromatography-Mass Spectrometry (LCMS).
-
Step 4: After completion, the mixture is cooled to room temperature and poured into ice water (100 mL).
-
Step 5: The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired product.
Protection of the Amino Group
This protocol details the protection of the amino group, a common strategy to prevent unwanted side reactions in subsequent synthetic steps.
Experimental Procedure:
-
Step 1: A solution of this compound (5 g, 23.2 mmol), trifluoroacetic anhydride (5.9 g, 27.9 mmol), and triethylamine (TEA) (7.1 g, 69.7 mmol) in dichloromethane (DCM) (25 mL) is prepared.
-
Step 2: The solution is stirred for 2 hours at room temperature.
-
Step 3: The resulting mixture is concentrated under reduced pressure.
-
Step 4: The residue is purified by silica gel column chromatography, eluting with a 1:1 mixture of petroleum ether and ethyl acetate to afford the N-protected product.[3]
Visualization of Synthetic Utility and Biological Relevance
The following diagrams illustrate the logical workflow of utilizing this compound in drug synthesis and the biological pathway targeted by the resulting inhibitors.
References
- 1. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer - Google Patents [patents.google.com]
Spectroscopic Characterization of 6-Amino-3-bromo-2-fluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for the compound 6-Amino-3-bromo-2-fluorobenzonitrile. Due to the limited availability of public experimental spectra, this document focuses on predicted data, expected spectral characteristics, and detailed experimental protocols to enable researchers to acquire and interpret their own data.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 845866-92-4 |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Structure |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. For this compound, the presence of bromine is a distinctive feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotope pattern in the mass spectrum.
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of this compound. This data is computationally generated and should be used as a reference for experimental results.
| Adduct | Predicted m/z |
| [M+H]⁺ | 214.9615 |
| [M+Na]⁺ | 236.9434 |
| [M-H]⁻ | 212.9469 |
| [M] | 213.9537 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the protons of the amino group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Ar-H | 6.5 - 7.5 | Doublet of doublets (dd) or two doublets | J(H,H) ≈ 8-9 Hz, J(H,F) ≈ 2-4 Hz |
| -NH₂ | 4.0 - 6.0 | Broad singlet | - |
Note: Chemical shifts are solvent-dependent. The amino protons may exchange with deuterium in solvents like D₂O, leading to the disappearance of their signal.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of fluorine will cause splitting of the signals for nearby carbon atoms.
| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
| C-CN | 115 - 120 | Small |
| C-NH₂ | 140 - 150 | Small |
| C-F | 155 - 165 | Large (¹JCF ≈ 240-260 Hz) |
| C-Br | 110 - 120 | - |
| Aromatic C-H | 110 - 135 | Present |
| Aromatic C-C | 120 - 140 | Present |
Expected ¹⁹F NMR Spectral Data
The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom, which will be coupled to the nearby aromatic protons.
| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | -110 to -130 | Triplet or doublet of doublets |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, nitrile, and aromatic C-H and C-C bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (Amino) | 3300 - 3500 | Medium (two bands for primary amine) |
| C≡N stretch (Nitrile) | 2220 - 2260 | Medium to strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to strong (multiple bands) |
| C-F stretch | 1000 - 1400 | Strong |
| C-Br stretch | 500 - 600 | Medium to strong |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.
a. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. A standard pulse program can be used.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
b. IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
c. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and look for the characteristic M and M+2 isotope pattern of bromine.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a new chemical entity like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
The Solubility Profile of 6-Amino-3-bromo-2-fluorobenzonitrile: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 6-Amino-3-bromo-2-fluorobenzonitrile, a key intermediate in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document compiles available solubility data, outlines detailed experimental protocols for its determination, and contextualizes its synthetic applications through workflow visualizations.
Introduction
This compound is a substituted aromatic nitrile that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors. Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom, provides multiple reactive sites for further chemical modification. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.
Qualitative Solubility of this compound
Initial assessments indicate that this compound is almost insoluble in water. However, it exhibits solubility in certain organic solvents, notably ethanol and dimethyl sulfoxide (DMSO). This qualitative understanding forms the basis for selecting appropriate solvent systems for chemical reactions and subsequent work-up procedures.
Quantitative Solubility Data
Currently, specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. The following table has been structured to be populated as experimental data becomes available. Researchers are encouraged to use the experimental protocol outlined in the subsequent section to determine these values.
| Solvent Class | Solvent Name | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Alcohols | Methanol | 25 | ||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Ketones | Acetone | 25 | ||
| Methyl Ethyl Ketone | 25 | |||
| Esters | Ethyl Acetate | 25 | ||
| Ethers | Tetrahydrofuran (THF) | 25 | ||
| Diethyl Ether | 25 | |||
| Amides | Dimethylformamide (DMF) | 25 | ||
| Dimethyl Acetamide (DMAc) | 25 | |||
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 25 | ||
| Hydrocarbons | Toluene | 25 | ||
| Hexane | 25 | |||
| Chlorinated | Dichloromethane (DCM) | 25 | ||
| Chloroform | 25 |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in various organic solvents.
4.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Oven
4.2. Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and place it into a vial.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the undissolved solid settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
Solvent Evaporation: Place the vial with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: Once the solvent has completely evaporated, re-weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of filtered solution (L))
Synthetic Utility and Workflow Visualizations
This compound is a valuable precursor in multi-step organic syntheses. The following diagrams illustrate generalized workflows for its synthesis and its subsequent application in the development of kinase inhibitors.
Conclusion
While comprehensive quantitative solubility data for this compound remains to be fully elucidated, its qualitative solubility in polar organic solvents like ethanol and DMSO provides a foundational understanding for its application in synthetic chemistry. The provided experimental protocol offers a standardized method for researchers to determine its solubility in a wider array of solvents, thereby expanding its utility in drug discovery and development. The visualized synthetic workflows highlight its significance as a key intermediate in the path towards novel therapeutics, particularly in the realm of kinase inhibitors. Further research into the physicochemical properties of this compound is warranted and will undoubtedly contribute to its broader application in medicinal chemistry.
An In-depth Technical Guide to the Starting Materials for 6-Amino-3-bromo-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for obtaining 6-Amino-3-bromo-2-fluorobenzonitrile, a key intermediate in pharmaceutical research and development. This document outlines the common starting materials, detailed experimental protocols, and quantitative data to aid in the selection of an optimal synthetic strategy.
Introduction
This compound is a substituted aromatic compound whose structural complexity and array of functional groups—an amine, a bromine atom, a fluorine atom, and a nitrile group—make it a valuable building block in medicinal chemistry. These features allow for a variety of subsequent chemical modifications, such as cross-coupling reactions, making it an important precursor for the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs). This guide explores the two most plausible synthetic pathways for its preparation.
Synthetic Pathways
Two primary synthetic routes have been identified for the preparation of this compound. The selection of a particular route may depend on the availability of starting materials, desired purity, and scalability.
-
Route 1: Direct Bromination. This pathway involves the direct electrophilic bromination of 2-Amino-6-fluorobenzonitrile. This is often the more direct approach, provided the starting amine is readily available.
-
Route 2: Bromination and Subsequent Reduction. This two-step pathway begins with the bromination of 2-Fluoro-6-nitrobenzonitrile, followed by the chemical reduction of the nitro group to the desired amine. This route is advantageous when the nitro-substituted precursor is more accessible or cost-effective.
Route 1: Direct Bromination of 2-Amino-6-fluorobenzonitrile
This synthetic approach leverages the electron-rich nature of the aromatic ring in 2-Amino-6-fluorobenzonitrile, which facilitates electrophilic substitution. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.[1][2][3]
Experimental Protocol
The following protocol is adapted from the synthesis of a closely related isomer and represents a standard procedure for the bromination of an aminofluorobenzonitrile derivative.
Materials:
-
2-Amino-6-fluorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Ethanol
-
Ice water
Procedure:
-
In a reaction vessel, dissolve 13.6 g (0.1 mol) of 2-Amino-6-fluorobenzonitrile in 120 mL of ethanol.
-
Cool the solution to a controlled temperature, for instance, 5 °C, using an ice bath.
-
Slowly add 18.7 g (0.105 mol) of N-Bromosuccinimide to the stirred solution.
-
Monitor the addition to ensure the reaction temperature does not exceed 7 °C.
-
After the complete addition of NBS, maintain the reaction mixture at a constant temperature for 2 hours.
-
Upon completion of the reaction, pour the mixture into ice water.
-
The product will precipitate as a solid.
-
Collect the solid by suction filtration and wash it several times with water.
-
Dry the collected solid to obtain this compound.
Quantitative Data
The following table summarizes the quantitative data from various experimental conditions for the synthesis of a related isomer, 2-bromo-3-amino-6-fluorobenzonitrile, which can be used as a reference for optimizing the synthesis of this compound.
| Molar Ratio (Substrate:NBS) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1:1.05 | Ethanol | 5 | 2 | 86.5 |
| 1:1 | Ethanol | -5 | 2 | 79.5 |
| 1:1 | Ethanol | 20 | 2 | 82.3 |
| 1:1.1 | Ethanol | 50 | 2 | 72.6 |
Synthetic Pathway Diagram
Route 2: Bromination of 2-Fluoro-6-nitrobenzonitrile and Reduction
This two-step approach is a viable alternative, particularly if 2-Fluoro-6-nitrobenzonitrile is a more readily available starting material. The electron-withdrawing nature of the nitro and nitrile groups deactivates the aromatic ring, making electrophilic substitution more challenging than in Route 1.[4] However, bromination can still be achieved under appropriate conditions. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation.[4]
Experimental Protocol
Step 1: Bromination of 2-Fluoro-6-nitrobenzonitrile
Materials:
-
2-Fluoro-6-nitrobenzonitrile
-
Bromine
-
Iron powder (catalyst)
-
Carbon tetrachloride
Procedure:
-
In a reaction flask, place 16.6 g (0.1 mol) of 2-Fluoro-6-nitrobenzonitrile and a catalytic amount of iron powder in 100 mL of carbon tetrachloride.
-
Heat the mixture to reflux.
-
Slowly add 17.6 g (0.11 mol) of bromine to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and wash with a sodium bisulfite solution to remove excess bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Bromo-3-fluoro-6-nitrobenzonitrile.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction of 2-Bromo-3-fluoro-6-nitrobenzonitrile
Materials:
-
2-Bromo-3-fluoro-6-nitrobenzonitrile
-
Iron powder
-
Hydrochloric acid
-
Ethanol/Water mixture
Procedure:
-
In a round-bottom flask, suspend 24.5 g (0.1 mol) of 2-Bromo-3-fluoro-6-nitrobenzonitrile in a mixture of ethanol and water.
-
Add 28 g (0.5 mol) of iron powder to the suspension.
-
Heat the mixture to reflux and add a small amount of concentrated hydrochloric acid to initiate the reaction.
-
Continue refluxing and stirring for several hours until the reduction is complete.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate).
-
Filter the mixture to remove the iron salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts and concentrate under reduced pressure to yield this compound.
Quantitative Data
| Reaction Step | Reagents | Typical Yield (%) |
| Bromination of deactivated aromatics | Br2, Fe catalyst | 50-70 |
| Nitro group reduction | Fe, HCl | 85-95 |
Synthetic Pathway Diagram
General Experimental Workflow
The overall workflow for the synthesis, purification, and analysis of this compound, regardless of the chosen synthetic route, follows a standard pattern in organic synthesis.
Workflow Diagram
Conclusion
The synthesis of this compound can be effectively achieved through at least two viable synthetic pathways. The direct bromination of 2-Amino-6-fluorobenzonitrile (Route 1) offers a more direct and potentially higher-yielding approach. The bromination of 2-Fluoro-6-nitrobenzonitrile followed by reduction (Route 2) provides a solid alternative, contingent on the availability and cost of the starting materials. The detailed protocols and comparative data in this guide are intended to assist researchers in making an informed decision for their specific synthetic needs.
References
An In-depth Technical Guide to the Reaction Mechanisms of 6-Amino-3-bromo-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 6-Amino-3-bromo-2-fluorobenzonitrile, a key intermediate in the development of novel pharmaceuticals. This document details a plausible synthetic pathway, including nitration, reduction, and bromination, and explores its subsequent functionalization through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Detailed, albeit generalized, experimental protocols, quantitative data, and mechanistic visualizations are provided to support researchers in the application of this versatile building block.
Introduction
This compound is a strategically important building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an activating amino group, a bromine atom amenable to cross-coupling, a fluorine atom for modulating electronic properties, and a nitrile group, makes it a valuable precursor for the synthesis of a wide range of complex heterocyclic compounds. This guide will focus on the core reaction mechanisms associated with its synthesis and derivatization, providing a technical resource for researchers in the field.
Synthesis of this compound
A plausible and commonly referenced synthetic route to this compound begins with 2-fluorobenzonitrile and proceeds through a three-step sequence: nitration, reduction of the nitro group, and subsequent bromination.
Caption: Synthetic workflow for this compound.
Step 1: Nitration of 2-Fluorobenzonitrile
The initial step involves the electrophilic aromatic substitution (nitration) of 2-fluorobenzonitrile to introduce a nitro group. The directing effects of the ortho-fluoro and meta-cyano groups influence the position of nitration.
Experimental Protocol (Generalized): A mixture of concentrated nitric acid and sulfuric acid is typically used as the nitrating agent. The reaction is generally performed at low temperatures to control the regioselectivity and prevent side reactions.
| Parameter | Value |
| Starting Material | 2-Fluorobenzonitrile |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Temperature | 0-10 °C |
| Reaction Time | 1-3 hours |
| Work-up | Quenching with ice water, extraction with an organic solvent |
| Purification | Recrystallization or column chromatography |
Step 2: Reduction of 2-Fluoro-6-nitrobenzonitrile
The nitro group of 2-fluoro-6-nitrobenzonitrile is then reduced to a primary amine to yield 6-amino-2-fluorobenzonitrile. Common methods include catalytic hydrogenation or the use of a metal in an acidic medium.
Experimental Protocol (Generalized): For a laboratory-scale synthesis, iron powder in the presence of a weak acid like acetic acid or a salt such as ammonium chloride in a protic solvent is a common and effective method.
| Parameter | Value |
| Starting Material | 2-Fluoro-6-nitrobenzonitrile |
| Reagents | Iron powder, Ammonium chloride, Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Filtration of iron salts, extraction with an organic solvent |
| Purification | Column chromatography |
Step 3: Bromination of 6-Amino-2-fluorobenzonitrile
The final step is the electrophilic bromination of 6-amino-2-fluorobenzonitrile. The strongly activating and ortho-, para-directing amino group directs the incoming electrophile to the position para to it (C3), leading to the desired product.
Experimental Protocol (Generalized): N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) is a common and selective brominating agent for activated aromatic rings.
| Parameter | Value |
| Starting Material | 6-Amino-2-fluorobenzonitrile |
| Reagents | N-Bromosuccinimide (NBS), Dimethylformamide (DMF) |
| Temperature | Room temperature |
| Reaction Time | 4-8 hours |
| Work-up | Addition of water, extraction with an organic solvent |
| Purification | Recrystallization or column chromatography |
Key Reaction Mechanisms
The utility of this compound as a synthetic intermediate lies in its susceptibility to further functionalization, primarily through palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of this compound, the bromine atom can be replaced by a variety of primary or secondary amines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol (Generalized): A typical Buchwald-Hartwig amination involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a base (e.g., Cs₂CO₃), and an amine in an inert solvent like toluene or dioxane, heated to elevated temperatures.
| Parameter | Value |
| Substrate | This compound |
| Amine | Primary or secondary amine (1.1 - 1.5 eq.) |
| Catalyst | Pd₂(dba)₃ (1-5 mol%) |
| Ligand | Xantphos or other suitable phosphine ligand (2-10 mol%) |
| Base | Cs₂CO₃ or NaOtBu (2-3 eq.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl or vinyl substituents at the C3 position of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol (Generalized): The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or K₂CO₃, and a boronic acid or ester in a solvent system, often a mixture of an organic solvent and water.
| Parameter | Value |
| Substrate | This compound |
| Boronic Acid/Ester | Aryl or vinyl boronic acid/ester (1.2 - 1.5 eq.) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%) |
| Base | Na₂CO₃ or K₂CO₃ (2-3 eq.) |
| Solvent | Toluene/Water, Dioxane/Water, or DME/Water |
| Temperature | 80-110 °C |
| Reaction Time | 6-18 hours |
Characterization Data (Predicted)
| Technique | Expected Data |
| ¹H NMR | Aromatic protons would appear as doublets or multiplets in the range of 6.5-7.5 ppm. The amino protons would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the range of 100-160 ppm. The nitrile carbon would be downfield, typically >115 ppm. Carbon atoms attached to fluorine and bromine would show characteristic couplings and shifts. |
| IR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile (around 2220-2260 cm⁻¹), and C-Br stretching (in the fingerprint region). |
| Mass Spec. | The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). |
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in the synthesis of complex, biologically active molecules. This guide has outlined a practical synthetic route and explored the key reaction mechanisms for its further derivatization through Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The provided generalized protocols and data serve as a valuable starting point for researchers and drug development professionals seeking to utilize this important intermediate in their synthetic endeavors. Further optimization of the presented reaction conditions may be necessary to achieve desired outcomes for specific substrates.
A Technical Guide to the Purity and Characterization of 6-Amino-3-bromo-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and characterization of the chemical intermediate, 6-Amino-3-bromo-2-fluorobenzonitrile. This compound is a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its quality control and analytical profile essential for its effective use in synthesis and development.
Physicochemical and Purity Data
The following table summarizes the key physicochemical properties and typical purity specifications for this compound. This data is compiled from publicly available information and typical certificates of analysis for this compound.
| Parameter | Specification |
| Appearance | White to off-white or light yellow crystalline powder |
| Molecular Formula | C₇H₄BrFN₂[1] |
| Molecular Weight | 215.02 g/mol [1] |
| Purity (by HPLC) | ≥97% |
| Melting Point | Not consistently reported; typically provided in Certificate of Analysis |
| Solubility | Soluble in DMSO, Methanol |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Characterization and Experimental Protocols
A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following are detailed methodologies for the key analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary method for assessing the purity of this compound and identifying any related impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or phosphoric acid for improved peak shape). A typical gradient might start with a higher aqueous composition and ramp up the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of about 0.1 mg/mL with the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Run the gradient method to elute the main compound and any impurities.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure of this compound. Both ¹H NMR and ¹³C NMR are typically performed.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure: A small amount of the sample (5-10 mg) is dissolved in the deuterated solvent. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The expected spectrum would show signals corresponding to the aromatic protons and the amine protons.
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure: A more concentrated sample (20-50 mg) is used. The spectrum is acquired using a proton-decoupled pulse sequence. The expected spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the carbon of the nitrile group.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound.
Instrumentation and Method:
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used.
-
Ionization Mode: Positive or negative ion mode can be used. In positive mode, the protonated molecule [M+H]⁺ would be observed.
-
Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The resulting mass spectrum will show a peak corresponding to the molecular ion, confirming the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should also be observable in the mass spectrum of the molecular ion.
Workflow for Purity and Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound, from initial receipt of the material to its final release for use in research or development.
Caption: Workflow for the characterization of this compound.
This guide provides a foundational understanding of the purity and characterization of this compound. For lot-specific data, it is always recommended to consult the Certificate of Analysis provided by the supplier. The detailed protocols and workflow outlined here serve as a robust framework for ensuring the quality and identity of this important chemical intermediate in a research and development setting.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 6-Amino-3-bromo-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 6-Amino-3-bromo-2-fluorobenzonitrile as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science for the synthesis of novel substituted 2-aminobenzonitriles, which are prevalent scaffolds in various biologically active compounds, including kinase inhibitors.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely adopted palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reaction of this compound with a variety of aryl and heteroaryl boronic acids or their esters provides a direct and efficient route to a diverse range of 3-substituted-6-amino-2-fluorobenzonitriles. The presence of the amino, fluoro, and cyano functionalities on the aromatic ring makes this substrate both electronically interesting and a valuable precursor for further chemical modifications.
The electron-donating amino group and the electron-withdrawing fluoro and cyano groups can influence the reactivity of the C-Br bond. However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved. These application notes will guide the user through the selection of optimal reaction conditions and provide detailed experimental procedures.
Key Reaction Parameters
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium complexes with phosphine ligands.
-
Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and CataCXium® families, have been shown to be effective for challenging couplings.
-
Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and an aqueous solution. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).
-
Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids and their corresponding pinacol esters are suitable coupling partners.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids and esters, as reported in the scientific literature.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | (3-Fluorophenyl)boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF/H₂O | 100 | 16 | 85 |
| 4 | (4-(Trifluoromethyl)phenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 78 |
Table 2: Suzuki-Miyaura Coupling of this compound with Heteroarylboronic Acid Derivatives
| Entry | Heteroarylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 14 | 75 |
| 2 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 10 | 81 |
| 3 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 2-MeTHF/H₂O | 100 | 20 | 69 |
| 4 | Furan-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 72 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the corresponding boronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: General Procedure using a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid or Ester (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos or SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water (degassed)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ and the phosphine ligand to a dry reaction vessel.
-
Add 2-MeTHF and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound, the boronic acid or ester, and potassium phosphate.
-
Transfer the catalyst solution to the flask containing the reagents via cannula.
-
Add degassed water to the reaction mixture.
-
Seal the vessel and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Amino-3-bromo-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Amino-3-bromo-2-fluorobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective derivatization. The protocols outlined herein are based on established palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Introduction
This compound is a valuable intermediate in the synthesis of complex organic molecules. The presence of a bromine atom at the 3-position provides a reactive site for palladium-catalyzed cross-coupling, while the amino and fluoro groups can influence the electronic properties and reactivity of the aromatic ring, as well as impart desirable characteristics to the final products, such as metabolic stability and binding affinity. These application notes provide starting points for the successful utilization of this building block in various synthetic applications.
Suzuki-Miyaura Coupling: Synthesis of 6-Amino-2-fluoro-3-(hetero)arylbenzonitriles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Quantitative Data
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | >95 (Typical) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 (Typical) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 90-98 (Typical) |
Note: Yields are typical for analogous aryl bromides and may vary for the specific substrate.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the boronic acid/ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Stir the mixture at the specified temperature (e.g., 90 °C) for the indicated time (e.g., 12 hours) or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-3-(N-aryl/alkylamino)-2-fluorobenzonitriles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.
Quantitative Data (Based on structurally similar aryl bromides)
| Amine Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | 90-98 |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 85-95 |
| Benzylamine | Pd₂(dba)₃ | DavePhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88-96 |
Note: These conditions are based on protocols for other aryl bromides and may require optimization.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.
-
Add toluene, followed by this compound and the amine.
-
Seal the flask and heat the mixture with stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by flash chromatography.
Sonogashira Coupling: Synthesis of 6-Amino-2-fluoro-3-(alkynyl)benzonitriles
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.
Quantitative Data (Based on a close analog, 6-bromo-3-fluoro-2-cyanopyridine)
| Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 25 | 16 | 93 |
| 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄, CuI | Et₃N | THF | 25 | 16 | 95 |
| Propargyl alcohol | Pd(PPh₃)₄, CuI | Et₃N | THF | 25 | 16 | 90 |
Note: Data from the coupling of 6-bromo-3-fluoro-2-cyanopyridine. Similar results are expected.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 16 hours or until complete.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Heck Reaction: Synthesis of 6-Amino-2-fluoro-3-(alkenyl)benzonitriles
The Heck reaction forms a C-C bond between an aryl halide and an alkene, leading to substituted alkenes.
Quantitative Data (General conditions for aryl bromides)
| Alkene Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 80-90 |
| n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 18 | 85-95 |
| Cyclohexene | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 24 | 75-85 |
Note: These are general conditions and will likely require optimization for the specific substrate.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sealed tube
Procedure:
-
In a dry sealed tube, dissolve this compound and the alkene in anhydrous DMF.
-
Add triethylamine.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and P(o-tol)₃ in a small amount of DMF.
-
Add the catalyst solution to the reaction mixture.
-
Seal the tube and heat to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
General Experimental Workflow
Caption: A typical experimental workflow for cross-coupling.
Logical Relationships of Reaction Components
Caption: Relationship between components in a cross-coupling.
Application Notes and Protocols: The Strategic Use of 6-Amino-3-bromo-2-fluorobenzonitrile in the Synthesis of the Kinase Inhibitor Lorlatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-3-bromo-2-fluorobenzonitrile is a key, highly functionalized building block in modern pharmaceutical synthesis. Its unique arrangement of amino, bromo, fluoro, and nitrile moieties on a benzene ring makes it an exceptionally versatile precursor for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, rendering it invaluable in the development of targeted therapeutics.
The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The fluorine atom can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). The amino and nitrile groups provide further opportunities for synthetic elaboration, allowing for the construction of various heterocyclic systems and other functionalities commonly found in biologically active molecules.
A prominent example of its application is in the synthesis of Lorlatinib (PF-06463922) , a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[1][2][3] Lorlatinib is an FDA-approved medication for the treatment of specific types of non-small cell lung cancer. This document provides detailed protocols for a key step in the synthesis of a Lorlatinib intermediate, showcasing the utility of this compound.
Synthetic Pathway Overview
The synthesis of the core structure of Lorlatinib involves a critical Suzuki-Miyaura cross-coupling reaction. In this step, the bromine atom of this compound is coupled with a suitable boronic acid derivative to form a key biaryl intermediate. This reaction is a cornerstone in the convergent synthetic strategy for Lorlatinib.
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction utilizing this compound to form a key intermediate in the synthesis of Lorlatinib.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of (R)-6-amino-2-fluoro-3-((1-(3-(methylsulfonyl)phenyl)ethyl)amino)benzonitrile, a key intermediate for Lorlatinib, via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
(R)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)
-
Palladium(II) acetate (Pd(OAc)2)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), (R)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine (1.2 eq), RuPhos (0.1 eq), and Palladium(II) acetate (0.05 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (2.5 eq) and anhydrous toluene.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction described above. Please note that yields can vary depending on the specific reaction scale and purification efficiency.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | (R)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 90-100 | 12-24 | 75-85 | >98 |
Signaling Pathway Context
While this compound itself does not directly interact with signaling pathways, it is a crucial building block for Lorlatinib, which potently inhibits the ALK and ROS1 signaling pathways. Dysregulation of these pathways is a key driver in certain cancers.
Caption: From chemical synthesis to biological inhibition.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis, as demonstrated by its critical role in the manufacturing of the kinase inhibitor Lorlatinib. The ability to selectively perform cross-coupling reactions at the bromine position, while retaining other key functional groups for subsequent transformations, underscores its strategic importance in modern drug discovery and development. The provided protocols and data serve as a practical guide for researchers and scientists working in this field.
References
Application Notes and Protocols for 6-Amino-3-bromo-2-fluorobenzonitrile in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-3-bromo-2-fluorobenzonitrile is a key building block in the synthesis of advanced kinase inhibitors. Its strategic trifunctionalization, featuring an amine, a bromine atom, and a fluorine atom on a benzonitrile core, offers medicinal chemists a versatile platform for generating potent and selective kinase inhibitors. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl moieties. The fluorine atom can enhance metabolic stability and binding affinity to the target kinase. The amino and nitrile groups provide additional points for chemical modification and interaction with the kinase active site.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on Brigatinib (AP26113), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1] Detailed protocols for key synthetic transformations and biological assays are provided to guide researchers in the development of novel kinase inhibitors based on this versatile scaffold.
Kinase Inhibition Data
The following tables summarize the in vitro and cellular inhibitory activities of Brigatinib, a prominent kinase inhibitor synthesized from a scaffold derived from a substituted aminobenzonitrile.
Table 1: In Vitro Kinase Inhibitory Activity of Brigatinib
| Target Kinase | IC50 (nM) |
| ALK | 0.6 |
| ROS1 | 1.9 |
| FLT3 | 2.1 |
| FLT3 (D835Y) | 1.5 |
| EGFR (L858R) | 1.5 |
| EGFR (L858R/T790M) | 29-160 |
| IGF-1R | 29-160 |
| Insulin Receptor | 29-160 |
| MET | >1000 |
Source: Data compiled from multiple studies.[2][3][4]
Table 2: Cellular Inhibitory Activity of Brigatinib
| Cell Line | Target(s) | IC50 (nM) |
| Ba/F3 (EML4-ALK) | ALK | 14 |
| Ba/F3 (NPM-ALK) | ALK | 1.5-12.0 |
| H3122 (EML4-ALK) | ALK | - |
| Ba/F3 (CD74-ROS1) | ROS1 | 18 |
| Ba/F3 (EGFR del E746_A750) | EGFR | 114 |
| Ba/F3 (EGFR T790M) | EGFR | 281 |
Source: Data compiled from multiple studies.[2][3][4]
Table 3: Brigatinib Activity Against Crizotinib-Resistant ALK Mutations
| ALK Mutation | IC50 (nM) |
| L1196M | <200 |
| G1269A | <50 |
| C1156Y | <50 |
| I1171S/T | <50 |
| V1180L | <50 |
| L1152R/P | <50 |
| E1210K | <50 |
| G1202R | <200 |
Source: Data compiled from multiple studies.[2][4]
Signaling Pathways
Brigatinib is a potent inhibitor of the ALK and EGFR signaling pathways, which are critical drivers in certain cancers, particularly non-small cell lung cancer (NSCLC).[1][5]
Experimental Protocols
The following protocols provide representative methodologies for the synthesis of a kinase inhibitor library using this compound as a key starting material. These protocols are based on established palladium-catalyzed cross-coupling reactions.
General Synthetic Workflow
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-amino-2-fluoro-3-(aryl)benzonitrile derivative.
Protocol 2: Buchwald-Hartwig Amination of a 6-Amino-3-aryl-2-fluorobenzonitrile Derivative
This protocol describes a typical procedure for the palladium-catalyzed amination of the product from Protocol 1 with a desired amine.
Materials:
-
6-Amino-2-fluoro-3-(aryl)benzonitrile derivative (from Protocol 1)
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the 6-amino-2-fluoro-3-(aryl)benzonitrile derivative (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add the amine (1.2 mmol) and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired final product.
Protocol 3: Kinase Inhibition Assay (General Procedure)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase (e.g., ALK, EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., containing MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a microplate, add the inhibitor dilutions, the kinase, and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal, which is proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. Its unique substitution pattern allows for the strategic and efficient construction of complex molecules with desirable pharmacological properties. The provided protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer a robust starting point for the generation of diverse libraries of kinase inhibitors. The data presented for Brigatinib underscores the potential of scaffolds derived from this building block to yield clinically relevant therapeutics targeting key oncogenic drivers like ALK and EGFR. Researchers are encouraged to utilize these notes and protocols to accelerate their drug discovery and development efforts in the field of kinase inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Brigatinib? [synapse.patsnap.com]
Application Notes and Protocols for the Derivatization of the Amino Group of 6-Amino-3-bromo-2-fluorobenzonitrile
Introduction
6-Amino-3-bromo-2-fluorobenzonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique substitution pattern—comprising a nucleophilic amino group, a nitrile, and two halogen atoms (bromine and fluorine) at specific positions—offers multiple points for chemical modification. The derivatization of the primary amino group is a common and crucial strategy for synthesizing a diverse array of complex molecules. These modifications can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and are instrumental in the development of novel therapeutic agents, particularly kinase inhibitors and other biologically active compounds.[2]
These application notes provide detailed protocols for several common and robust methods for derivatizing the amino group of this compound, including N-acylation, N-sulfonylation, and urea formation.
N-Acylation of this compound
N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This reaction is widely used to introduce various acyl groups, which can serve as key pharmacophoric elements or as protecting groups for the amine functionality. The resulting N-acyl derivatives are common intermediates in multi-step syntheses. A general protocol for N-acetylation using acetic anhydride is provided below, which can be adapted for other acylating agents like benzoyl chloride or other acid chlorides/anhydrides.[3]
Data Presentation: N-Acylation
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Acylating Agent | Acetic Anhydride (or other acid anhydrides/chlorides) | [3] |
| Base/Solvent | Pyridine (anhydrous) | [3] |
| Reactant Ratio | Amine : Acylating Agent (1.0 : 1.2 eq) | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 2 - 6 hours | [3] |
| Typical Yield | 85-95% | [3] |
| Purification Method | Recrystallization (e.g., from ethanol/water) or Column Chromatography | - |
Experimental Protocol: N-Acetylation
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir plate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2x, to remove pyridine), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the N-acetylated product.
Visualization: N-Acylation Workflow
References
Synthetic Strategies Utilizing 6-Amino-3-bromo-2-fluorobenzonitrile for Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-3-bromo-2-fluorobenzonitrile is a highly functionalized aromatic building block crucial for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. Its strategic array of functional groups—an amine, a bromine atom, a fluorine atom, and a nitrile group—offers multiple reaction sites for diversification and scaffold construction. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are instrumental in the preparation of advanced pharmaceutical intermediates. A notable application is its utility in the synthesis of precursors to potent and selective kinase inhibitors, such as those targeting the ALK/ROS1 signaling pathway.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the demand for novel, highly selective, and potent inhibitors remains high.
This compound serves as a versatile starting material in the synthesis of such inhibitors. The bromine atom is readily functionalized via palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties. The amino group can be acylated, alkylated, or used as a directing group. The nitrile and fluorine functionalities can influence the physicochemical properties of the final compound, such as metabolic stability and binding affinity.
This report details the application of this compound in the synthesis of a key intermediate for the potent Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, PF-06463922. The ALK/ROS1 signaling pathway is a key driver in certain types of non-small cell lung cancer and other malignancies.
Signaling Pathway of Interest: ALK/ROS1
Oncogenic fusions of the ALK and ROS1 receptor tyrosine kinases lead to the constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis. PF-06463922 is a next-generation inhibitor that effectively targets these kinases. Inhibition of ALK/ROS1 by compounds derived from this compound-like precursors blocks the phosphorylation of downstream effectors, including SHP2, Erk1/2, and AKT, thereby inhibiting tumor growth.[1]
Figure 1. Simplified ALK/ROS1 signaling pathway and the inhibitory action of PF-06463922.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions utilizing this compound and analogous substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Intermediate
This protocol describes the synthesis of 6-amino-2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzonitrile, a key intermediate in the synthesis of the ALK/ROS1 inhibitor PF-06463922. The procedure is adapted from patent literature describing similar transformations.
References
Scale-Up Synthesis of 6-Amino-3-bromo-2-fluorobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 6-Amino-3-bromo-2-fluorobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocols are designed to be scalable and are based on established chemical transformations, offering a robust pathway from readily available starting materials to the final product.
Overview of the Synthetic Strategy
The proposed synthetic route for the scale-up production of this compound is a three-step process commencing from the commercially available 2,6-difluorobenzonitrile. The synthesis involves an initial bromination of the aromatic ring, followed by a selective nucleophilic aromatic substitution (SNAr) of a fluorine atom with ammonia.
The overall synthetic transformation is as follows:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Difluorobenzonitrile (from 2,6-Dichlorobenzonitrile)
This initial step provides the starting material for the subsequent bromination. The protocol is based on a halogen exchange reaction.
Reaction Scheme:
Materials and Equipment:
-
High-temperature reactor with mechanical stirring, condenser, and nitrogen inlet.
-
2,6-Dichlorobenzonitrile
-
Potassium Fluoride (anhydrous, spray-dried)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
High-boiling point aprotic solvent (e.g., sulfolane or N,N-dimethylformamide)
Protocol:
-
To a clean and dry high-temperature reactor, add 2,6-dichlorobenzonitrile, a molar excess of anhydrous potassium fluoride (typically 2.2 equivalents), and a catalytic amount of the phase-transfer catalyst (e.g., 5 mol%).
-
Add the aprotic solvent to the reactor.
-
Under a nitrogen atmosphere, heat the reaction mixture to a high temperature (typically in the range of 180-220 °C) with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove potassium chloride and unreacted potassium fluoride.
-
The solvent can be removed from the filtrate by vacuum distillation.
-
The crude 2,6-difluorobenzonitrile is then purified by fractional vacuum distillation to yield a colorless solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 80-90% |
| Purity (after distillation) | >99% |
| Reaction Time | 12-24 hours |
Step 2: Bromination of 2,6-Difluorobenzonitrile
This step introduces a bromine atom onto the aromatic ring to produce the key intermediate, 2-bromo-3,6-difluorobenzonitrile.
Reaction Scheme:
2-Bromo-3,6-difluorobenzonitrile + NH₃ → this compound
Figure 2: Detailed workflow for the scale-up synthesis of this compound.
Safety Considerations
-
Halogen Exchange: This reaction is performed at high temperatures. Ensure the reactor is properly rated for the temperature and pressure.
-
Bromination: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic; therefore, careful temperature control is crucial.
-
Amination: This reaction is performed under high pressure. Use a properly certified and maintained autoclave. Ammonia is a corrosive and toxic gas. Ensure adequate ventilation and proper handling procedures.
-
General: All chemical manipulations should be carried out by trained personnel in a suitable chemical laboratory or manufacturing facility with the necessary safety infrastructure. Review the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The provided protocols and data are intended for informational purposes for qualified professionals. These are generalized procedures and may require optimization for specific equipment and scales. All procedures should be thoroughly evaluated for safety and scalability before implementation.
The Versatility of 6-Amino-3-bromo-2-fluorobenzonitrile in Medicinal Chemistry: Application in the Synthesis of a Selective JAK1 Inhibitor
For Immediate Release: Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for the use of 6-Amino-3-bromo-2-fluorobenzonitrile, a key building block in the synthesis of advanced therapeutic agents. This document highlights its application in the creation of Golidocitinib (AZD4205), a potent and selective Janus Kinase 1 (JAK1) inhibitor, showcasing the compound's significance in modern medicinal chemistry.
This compound is a highly functionalized aromatic compound that serves as a versatile scaffold in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring an amine, a bromine atom, a fluorine atom, and a nitrile group, allows for a wide range of chemical transformations. The presence of the bromine atom is particularly advantageous for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate, while the amino and nitrile groups provide reactive handles for further molecular elaboration.
A prime example of the utility of this chemical intermediate is in the synthesis of Golidocitinib (AZD4205), a selective JAK1 inhibitor that has been investigated for the treatment of various cancers, including peripheral T-cell lymphoma. The synthesis of Golidocitinib demonstrates the strategic importance of this compound in constructing complex heterocyclic systems with precise pharmacological activity.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of Golidocitinib (AZD4205) against various Janus kinases, demonstrating its high selectivity for JAK1.
| Kinase Target | IC50 (nM) | Reference |
| JAK1 | 73 | [1][2] |
| JAK2 | >14,700 | [1] |
| JAK3 | >30,000 | [1][2] |
| p-STAT3 (cellular assay) | 161 | [2] |
Signaling Pathway: JAK1 Inhibition
Golidocitinib (AZD4205) exerts its therapeutic effect by inhibiting the JAK1 enzyme, a key component of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors, which are involved in cellular processes like immunity, cell proliferation, and differentiation.[3][4] In many cancers and inflammatory diseases, the JAK-STAT pathway is dysregulated, leading to uncontrolled cell growth and survival. By selectively blocking JAK1, Golidocitinib prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins.[5] This, in turn, inhibits the translocation of STAT dimers to the nucleus, thereby preventing the transcription of target genes that promote cell proliferation and survival.[6][7]
Caption: Inhibition of the JAK1-STAT signaling pathway by Golidocitinib (AZD4205).
Experimental Protocols
The following protocols provide a representative synthetic route to a key intermediate of Golidocitinib, illustrating the application of this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Pyrazole Boronic Ester
This protocol describes the palladium-catalyzed cross-coupling reaction to form the central biaryl core of the inhibitor.
Materials:
-
This compound
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination with a Substituted Pyrimidine
This protocol details the subsequent C-N bond formation to introduce the pyrimidine moiety.
Materials:
-
Product from Protocol 1
-
2-Chloro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask, add the product from Protocol 1 (1.0 eq), 2-chloro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine (1.1 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tri-heterocyclic intermediate.
Experimental Workflow
The following diagram illustrates the general synthetic workflow for the construction of the core of a JAK1 inhibitor like Golidocitinib, starting from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Golidocitinib | C25H31N9O2 | CID 126715380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Amino-3-bromo-2-fluorobenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 6-Amino-3-bromo-2-fluorobenzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields with this substrate can often be attributed to its specific electronic and steric properties. The presence of an ortho-fluorine atom, an amino group, and a nitrile group introduces several challenges. Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be efficient for this sterically hindered and electron-deficient substrate. More active catalyst systems, often employing bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs), are typically required to facilitate the oxidative addition step. For instance, CataCXium® A Pd G3 has shown effectiveness in couplings of unprotected ortho-bromoanilines.[1][2]
-
Base Selection: The choice of base is critical for the transmetalation step. Weaker bases such as sodium carbonate may not be sufficient. Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings involving electron-deficient anilines.[1]
-
Solvent System: The solvent must be appropriate for all components of the reaction. Aprotic polar solvents like dioxane, 2-MeTHF, or DMF, often in combination with water, are commonly used.[3][4] The aqueous portion can be crucial for the solubility of the inorganic base and for facilitating transmetalation.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to atmospheric oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed to prevent catalyst deactivation.[1]
Q2: I am observing significant amounts of debromination (hydrodehalogenation) of my starting material. How can this be minimized?
A2: The formation of 6-amino-2-fluorobenzonitrile as a byproduct is a common issue, particularly with electron-deficient aryl halides. This side reaction can be minimized by:
-
Optimizing the Base: Using a milder base or ensuring the stoichiometry is correct can sometimes reduce debromination.
-
Choice of Solvent: Some solvents can act as hydride sources. Ensure anhydrous solvents are used where appropriate, or carefully control the amount of any protic co-solvent.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired coupling versus side reactions. Screening different ligands may be necessary.
Q3: Homocoupling of the boronic acid is a major side product in my reaction. What are the likely causes and solutions?
A3: Homocoupling of the boronic acid to form a biaryl byproduct can occur, especially if the transmetalation step is slow or if there is oxygen present in the reaction. To mitigate this:
-
Ensure a Strictly Inert Atmosphere: Oxygen can promote the homocoupling pathway. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are crucial.[1]
-
Optimize Catalyst and Ligand: A more efficient catalyst system can accelerate the desired cross-coupling, outcompeting the homocoupling reaction.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess may favor homocoupling.
Q4: Can the amino group of this compound interfere with the catalyst?
A4: Yes, the nitrogen atom of the amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity. While this substrate has been successfully coupled without protection, in cases of persistent low yield, protection of the amino group (e.g., as a carbamate) could be considered, though this adds extra steps to the synthesis.[2] However, the use of bulky ligands often mitigates this issue by sterically hindering the coordination of the amino group to the palladium center.
Data Presentation: Reaction Condition Optimization
The following tables provide a summary of reaction conditions that have been successful for structurally similar substrates and serve as a starting point for the optimization of the Suzuki coupling of this compound.
Table 1: Catalyst and Ligand Screening for Ortho-Bromoaniline Derivatives
| Entry | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 11 | [2] |
| 2 | CataCXium® A Pd G3 | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 | [2] |
| 3 | CataCXium® A Pd G3 | - | Cs₂CO₃ | 2-MeTHF | 80 | 95 | [2] |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 70-85 | [5] |
| 5 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-85 | [5] |
Table 2: Solvent and Base Effects in Suzuki-Miyaura Coupling
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 100 | Low |
| 2 | DMF | K₂CO₃ | 100 | Low |
| 3 | DMF/H₂O (1:1) | K₂CO₃ | 70 | High |
| 4 | Dioxane/H₂O (4:1) | Na₂CO₃ | 50 | Moderate |
| 5 | Methanol | NaOH | RT | 96.3 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., CataCXium® A Pd G3, 2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF or Dioxane/Water mixture)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C). If using microwave irradiation, set the desired temperature and time (e.g., 100-150 °C for 5-30 minutes).[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
General Experimental Workflow
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
References
Technical Support Center: Synthesis of 6-Amino-3-bromo-2-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-3-bromo-2-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Two primary synthetic pathways are commonly considered for the synthesis of this compound:
-
Route A: Electrophilic Bromination. This route involves the direct bromination of an appropriate aminofluorobenzonitrile precursor.
-
Route B: Cyanation via Sandmeyer Reaction. This pathway typically starts with a corresponding bromo-fluoro-aniline derivative, which is then converted to the nitrile.
Q2: What is the most significant challenge in the bromination of aniline derivatives?
A2: The amino group is a strong activating group in electrophilic aromatic substitution, which can lead to polybromination, yielding di- and tri-brominated products.[1][2][3] Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-brominated product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, it is imperative to handle all reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Bromine is a hazardous and corrosive chemical.[4] Diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated in dry form and should be handled with extreme caution, preferably kept in solution.
Troubleshooting Guides
Below are troubleshooting guides for the two primary synthetic routes.
Route A: Electrophilic Bromination of 2-Amino-3-fluorobenzonitrile
This section focuses on troubleshooting the synthesis of this compound via the direct bromination of 2-Amino-3-fluorobenzonitrile.
Experimental Protocol: Bromination of 2-Amino-3-fluorobenzonitrile
-
Protection of the Amino Group (Optional but Recommended):
-
Dissolve 2-Amino-3-fluorobenzonitrile in a suitable solvent (e.g., acetic acid or a mixture of acetic acid and chloroform).
-
Add acetic anhydride dropwise at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the acetylated product.
-
Filter, wash with water, and dry the N-acetylated intermediate.
-
-
Bromination:
-
Dissolve the N-acetylated intermediate in a suitable solvent (e.g., acetic acid).
-
Slowly add a solution of bromine in the same solvent at a controlled temperature (typically 0-10 °C).
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC or HPLC).
-
-
Deprotection:
-
Add the reaction mixture to a solution of aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture to reflux to hydrolyze the acetyl group.
-
Cool the mixture and neutralize to precipitate the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.
-
Troubleshooting Common Issues in Bromination Route
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Slowly increase the reaction temperature, monitoring for side product formation. - Ensure the purity of starting materials. |
| Product loss during workup or purification. | - Optimize extraction and recrystallization solvent systems. - Use column chromatography for purification if recrystallization is inefficient. | |
| Formation of Polybrominated Byproducts | The amino group is highly activating, leading to multiple brominations.[1][2][3] | - Protect the amino group as an acetamide before bromination to reduce its activating effect.[1] - Use a less reactive brominating agent (e.g., N-bromosuccinimide, NBS) instead of elemental bromine. - Carefully control the stoichiometry of the brominating agent. |
| Formation of Oxidized Byproducts | Aniline derivatives can be susceptible to oxidation, especially with strong oxidizing agents or harsh conditions.[2][4] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use milder reaction conditions (lower temperature). |
| Difficulty in Isolating the Product | The product may be soluble in the workup solvents. | - Adjust the pH during workup to ensure the product is in its least soluble form. - Use a different extraction solvent. |
Logical Workflow for Troubleshooting Bromination
Caption: Troubleshooting workflow for the bromination route.
Route B: Cyanation of 3-Bromo-2-fluoro-6-nitroaniline via Sandmeyer Reaction
This section provides guidance for synthesizing the target molecule by introducing the cyano group to a pre-brominated aniline precursor.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization:
-
Suspend 3-Bromo-2-fluoro-6-aminoaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.
-
Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., aqueous sodium or potassium cyanide solution).
-
Slowly add the cold diazonium salt solution to the copper cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Troubleshooting Common Issues in the Sandmeyer Reaction Route
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Nitrile | Incomplete diazotization. | - Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. - Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | - Keep the diazonium salt solution cold at all times. - Use the diazonium salt immediately after its preparation. | |
| Inefficient cyanation. | - Ensure the copper(I) cyanide is of good quality and freshly prepared if possible. - The Sandmeyer reaction is a classic method for this transformation.[5][6][7][8] | |
| Formation of Phenolic Byproducts | The diazonium salt reacts with water. | - Maintain a low reaction temperature during the addition of the diazonium salt to the cyanide solution. - Ensure a sufficiently acidic medium during diazotization to suppress the reaction with water. |
| Formation of Azo Coupling Byproducts | The diazonium salt reacts with the starting aniline or the product. | - Add the diazonium salt solution to the copper cyanide solution, not the other way around, to keep the concentration of the diazonium salt low. |
| Difficulty in Product Isolation | The product may form a complex with copper salts. | - During workup, wash the organic extract with an aqueous solution of a complexing agent like EDTA or ammonia to remove copper salts. |
Logical Workflow for Troubleshooting the Sandmeyer Reaction
Caption: Troubleshooting workflow for the Sandmeyer reaction route.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Purification of 6-Amino-3-bromo-2-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Amino-3-bromo-2-fluorobenzonitrile from reaction mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield after purification.
-
Question: I am losing a significant amount of my product during purification. What are the likely causes and how can I improve my yield?
-
Answer: Low recovery can stem from several factors depending on the purification method.
-
Recrystallization:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor upon cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. You can also try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound even at low temperatures. Solution: Conduct a thorough solvent screen to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Premature Crystallization: If performing hot filtration to remove insoluble impurities, the product may crystallize on the filter funnel. Solution: Use a pre-heated funnel and filter flask and perform the filtration as quickly as possible.
-
-
Column Chromatography:
-
Irreversible Adsorption: The polar amino group can interact strongly with the acidic silica gel, leading to irreversible adsorption. Solution: Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%). Alternatively, use a different stationary phase such as alumina or a bonded phase.
-
Improper Eluent Polarity: If the eluent is too polar, the compound may elute too quickly with impurities. If it is not polar enough, the compound may not elute at all or result in significant tailing. Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
-
Issue 2: Product is still impure after purification.
-
Question: My purified this compound still shows impurities by TLC or NMR. How can I improve the purity?
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Answer: The persistence of impurities indicates that the chosen purification method is not effectively separating them from the product.
-
Recrystallization:
-
Co-crystallization: The impurity may have similar solubility properties to the product and be co-crystallizing. Solution: Try a different recrystallization solvent or a combination of solvents. A second recrystallization step may also be necessary.
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Insoluble Impurities: If the crude product contains insoluble impurities, they must be removed by hot filtration before crystallization.
-
-
Column Chromatography:
-
Poor Separation: The chosen eluent system may not be providing adequate separation between the product and the impurity. Solution: If the impurity is less polar, run a longer column with a less polar eluent system. If the impurity is more polar, a gradient elution from a non-polar to a more polar solvent system can be effective. For structurally similar impurities, a high-performance liquid chromatography (HPLC) purification may be required.
-
Overloading the Column: Applying too much crude material to the column can lead to broad bands and poor separation. Solution: Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight).
-
-
Issue 3: The compound streaks on the TLC plate and column.
-
Question: My compound appears as a long streak rather than a defined spot on the TLC plate, and I observe significant tailing during column chromatography. What is happening?
-
Answer: Streaking and tailing are common issues when purifying basic compounds like anilines on silica gel. This is due to strong interactions between the basic amino group and the acidic silanol groups on the silica surface.
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Solution 1: Use a mobile phase modifier. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (in methanol), to your eluent system. This will compete with your compound for the active sites on the silica, leading to sharper spots and peaks.
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Solution 2: Use an alternative stationary phase. Consider using a less acidic stationary phase like neutral or basic alumina. Reversed-phase chromatography on C18-functionalized silica can also be an effective alternative.
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Solution 3: Derivatization. In some cases, temporarily protecting the amino group (e.g., as a Boc-carbamate) can improve its chromatographic behavior. The protecting group can then be removed after purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: Potential impurities can arise from starting materials, side reactions, or incomplete reactions. Common impurities may include:
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Unreacted starting materials: Depending on the synthetic route, this could include a precursor aminofluorobenzonitrile or a brominating agent.
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Over-brominated or under-brominated species: The reaction may yield products with more than one bromine atom or no bromine atom.
-
Isomers: In some synthetic pathways, isomeric products may be formed.
-
Hydrolysis products: The nitrile group could potentially hydrolyze to an amide or carboxylic acid under certain reaction or workup conditions.
Q2: What is a good starting point for developing a recrystallization protocol?
A2: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities at both room temperature and at their boiling points. Common solvents to screen include hexanes, ethyl acetate, isopropanol, ethanol, and toluene, as well as binary mixtures of these. For a compound like this compound, a solvent system of intermediate polarity, such as an ethyl acetate/hexanes mixture, is a promising starting point.
Q3: What eluent system should I start with for column chromatography?
A3: Based on the purification of similar compounds, a good starting eluent system for silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting point is a gradient elution from 100% hexanes to a mixture of hexanes and ethyl acetate. For example, a gradient of 5% to 50% ethyl acetate in hexanes has been used for similar purifications.[1] The optimal ratio should be determined by TLC analysis first.
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase chromatography can be a very effective method for purifying polar and basic compounds. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape by protonating the amine.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials and Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes (e.g., 5% to 40% ethyl acetate). The exact gradient should be determined by prior TLC analysis. A small amount of triethylamine (~0.5%) can be added to the eluent to minimize tailing. |
| TLC Analysis | Silica gel plates with F254 indicator. Develop with various ratios of hexanes:ethyl acetate to find an optimal separation where the product has an Rf of ~0.3. |
| Sample Preparation | Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. |
| Column Packing | The column can be either wet or dry-packed. |
| Fraction Collection | Collect fractions of a suitable volume based on the column size. |
| Fraction Analysis | Analyze collected fractions by TLC to identify those containing the pure product. |
Detailed Methodology
-
TLC Analysis: Develop a TLC method to determine the optimal eluent composition for separation. Test various ratios of hexanes:ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum volume of the initial eluent and carefully load it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution: Begin elution with the least polar solvent mixture determined from TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
Materials and Parameters
| Parameter | Recommendation |
| Solvent Selection | Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) to find one that dissolves the compound when hot but not when cold. |
| Dissolution | Use a minimal amount of the chosen hot solvent to completely dissolve the crude material. |
| Decolorization | If the solution is colored, a small amount of activated charcoal can be added to the hot solution. |
| Filtration (Hot) | If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. |
| Crystallization | Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. |
| Crystal Isolation | Collect the purified crystals by vacuum filtration using a Büchner funnel. |
| Washing | Wash the crystals with a small amount of the cold recrystallization solvent. |
| Drying | Dry the purified crystals under vacuum. |
Detailed Methodology
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Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing and Drying: Wash the crystals with a small portion of the cold solvent and then dry them thoroughly.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Preventing byproduct formation in 6-Amino-3-bromo-2-fluorobenzonitrile reactions
Welcome to the technical support center for 6-Amino-3-bromo-2-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary reactive sites in this compound are the amino and nitrile groups, as well as the carbon-halogen bonds. The most common side reactions include hydrolysis of the nitrile group, dehalogenation, and incomplete cyclization or rearrangement during the synthesis of heterocyclic compounds.
Q2: How can I prevent the hydrolysis of the nitrile group to an amide or carboxylic acid?
A2: Nitrile hydrolysis is catalyzed by acidic or basic conditions. To prevent this, ensure that your reaction is run under neutral or anhydrous conditions. If acidic or basic reagents are necessary for your transformation, consider using milder reagents, lower reaction temperatures, and shorter reaction times. The hydrolysis of nitriles proceeds in two stages, first to an amide and then to a carboxylic acid.[1] Milder conditions may only lead to the amide, while harsher conditions will result in the carboxylic acid.[2][3]
Q3: What conditions can lead to the debromination or defluorination of the aromatic ring?
A3: Dehalogenation, particularly debromination, can occur under reductive conditions.[4][5] This is often catalyzed by transition metals such as palladium or copper in the presence of a hydrogen source.[6] To avoid this, carefully select your catalysts and reaction conditions, avoiding strong reducing agents if the halogen's presence is desired in the final product.
Q4: I am using this compound to synthesize a quinazoline derivative and I'm observing multiple products. What could be the issue?
A4: The synthesis of quinazolines from 2-aminobenzonitriles is a common application. The formation of multiple products can be due to incomplete cyclization, the formation of isomeric products, or side reactions involving the functional groups. The reaction conditions, such as temperature and choice of catalyst, are critical for achieving high selectivity towards the desired quinazoline product.
Troubleshooting Guides
Issue 1: Formation of 6-Amino-3-bromo-2-fluorobenzamide as a byproduct
Symptoms:
-
Presence of a peak in your LC-MS or NMR spectrum corresponding to the mass or signals of 6-Amino-3-bromo-2-fluorobenzamide.
-
Reduced yield of the desired product.
Potential Causes:
-
Presence of water in the reaction mixture.
-
Reaction conditions are too acidic or basic, promoting nitrile hydrolysis.
Solutions:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: If possible, maintain a neutral pH. If acidic or basic conditions are required, use the mildest possible reagents and monitor the reaction progress closely to avoid prolonged reaction times.
-
Lower Temperature: Running the reaction at a lower temperature can often reduce the rate of hydrolysis.
Issue 2: Formation of a debrominated byproduct, 6-Amino-2-fluorobenzonitrile
Symptoms:
-
A significant peak in the mass spectrum corresponding to the debrominated product.
-
Complex NMR spectrum showing signals for both the desired product and the debrominated species.
Potential Causes:
-
Use of a reductive catalyst (e.g., Palladium on carbon) in the presence of a hydrogen source (e.g., H₂, formic acid, etc.).
-
Certain reaction conditions that can promote hydrodehalogenation.[6]
Solutions:
-
Catalyst Selection: Avoid catalysts known to promote dehalogenation if the bromine atom is essential for your target molecule. Consider alternative synthetic routes that do not involve reductive steps.
-
Control of Reaction Conditions: If a transition metal catalyst is required, screen different ligands and reaction conditions to minimize reductive dehalogenation.
Experimental Protocols
Key Experiment: Synthesis of 8-Bromo-7-fluoro-4-aminoquinazoline
This protocol is based on the general principles of quinazoline synthesis from 2-aminobenzonitriles.
Reaction Scheme:
Caption: Synthesis of 8-Bromo-7-fluoro-4-aminoquinazoline.
Methodology:
-
Reagents and Equipment:
-
This compound
-
Formamidine acetate
-
High-boiling point solvent (e.g., N,N-Dimethylformamide or ethylene glycol)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add formamidine acetate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Potential Byproducts and Troubleshooting Workflow:
Caption: Troubleshooting workflow for quinazoline synthesis.
Data Summary
The following table summarizes potential byproducts and their identifying characteristics.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifying Features in Mass Spectrometry |
| Starting Material | C₇H₄BrFN₂ | 215.02 | M+ peak at m/z 215/217 (bromine isotope pattern) |
| Desired Product | C₈H₅BrFN₃ | 242.05 | M+ peak at m/z 242/244 (bromine isotope pattern) |
| Hydrolysis Byproduct | C₇H₅BrFN₂O | 232.03 | M+ peak at m/z 232/234 (bromine isotope pattern) |
| Debromination Byproduct | C₇H₅FN₂ | 136.13 | M+ peak at m/z 136 |
This technical support guide provides a starting point for addressing common issues in reactions involving this compound. For more specific issues, please consult relevant literature or contact our technical support team.
References
- 1. WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1990337A1 - Quinazoline derivatives,preparation methods and uses thereof - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN116615426A - FGFR inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Amino-3-bromo-2-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing conditions for cross-coupling reactions involving 6-Amino-3-bromo-2-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective cross-coupling reactions for functionalizing this compound?
A1: The most prevalent palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura coupling for forming C-C bonds, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling to introduce C-C triple bonds. The choice of reaction depends on the desired molecular target.
Q2: How do the substituents on the this compound ring affect catalyst selection and reactivity?
A2: The electronic and steric environment of the substrate presents unique challenges:
-
Amino Group (-NH₂): This electron-donating group can increase the electron density at the C-Br bond, potentially slowing the oxidative addition step. Its basic nature can also lead to coordination with the palladium catalyst, which may inhibit reactivity.
-
Fluoro Group (-F): The ortho-fluoro substituent creates significant steric hindrance around the reaction site, which can impede the approach of bulky catalyst complexes.
-
Nitrile Group (-CN): Both the nitrile group and the nitrogen on the amino group are potential coordination sites for the palladium catalyst, which can lead to the formation of inactive complexes or catalyst inhibition. Careful selection of bulky, electron-rich ligands is often necessary to overcome these challenges.
Q3: What are the recommended initial catalyst systems for Suzuki-Miyaura coupling with this substrate?
A3: For Suzuki-Miyaura coupling of substrates with challenging steric and electronic properties, catalyst systems featuring bulky, electron-rich phosphine ligands are highly recommended. A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos. Alternatively, using an air-stable pre-catalyst, such as an SPhos or XPhos palladacycle, can provide more reliable generation of the active catalytic species. For simpler systems, Pd(dppf)Cl₂ is a common choice.
Q4: Which catalyst systems are preferred for the Buchwald-Hartwig amination of this substrate?
A4: The Buchwald-Hartwig amination benefits from several generations of catalyst development. For a sterically hindered and potentially coordinating substrate, later-generation Buchwald ligands are advisable. Systems using bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos are designed to enhance the rates of oxidative addition and reductive elimination. Using a pre-formed palladacycle is often the most efficient way to generate the active LPd(0) catalyst required for the reaction.
Troubleshooting Guides
Problem: Low or No Yield / Incomplete Conversion
Q: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What should I troubleshoot first?
A: Low yield in Suzuki couplings is a common issue that can often be resolved by systematically checking several factors.
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Ensure your catalyst is fresh and was handled under an inert atmosphere. If using a Pd(II) precursor like Pd(OAc)₂, its reduction to Pd(0) may be inefficient. Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust Buchwald-type pre-catalyst.
-
Insufficient Degassing: Oxygen can oxidize and deactivate the catalyst. Thoroughly degas all solvents and the reaction mixture itself using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.
-
Inappropriate Base or Solvent: The base is critical for activating the boronic acid in the transmetalation step. If a mild base like K₂CO₃ is failing, consider stronger inorganic bases such as K₃PO₄ or Cs₂CO₃. The solvent system also plays a key role; screen common mixtures like 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.
-
Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Use a fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.
Q: I am observing very slow conversion in my Buchwald-Hartwig amination. What are the likely causes?
A: Sluggish Buchwald-Hartwig reactions are often related to the stability and activity of the catalytic cycle.
-
Ligand Choice: The sterically hindered environment of the substrate requires a suitable ligand. First-generation ligands like P(o-tolyl)₃ may be ineffective. Switch to bulkier, more electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocenyl-based ligands (e.g., dppf) which are known to accelerate the key steps of the catalytic cycle.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be effective, depending on the amine's pKa.
-
Catalyst Inhibition: The amino and nitrile groups on your substrate can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or selecting a ligand specifically designed to resist forming stable off-cycle complexes can help mitigate this issue.
Problem: Side Product Formation
Q: I am observing significant formation of a debrominated side product. How can I prevent this?
A: The formation of 6-Amino-2-fluorobenzonitrile is due to a side reaction called hydrodehalogenation. This can be minimized by:
-
Ensuring Anhydrous Conditions: The presence of water or other protic sources can promote this side reaction. Use freshly dried solvents and ensure all reagents are anhydrous.
-
Optimizing the Base: Some bases or impurities can facilitate the hydrodehalogenation pathway. Screening different bases may identify one that minimizes this side product.
-
Adjusting Ligand/Catalyst: The choice of ligand can influence the relative rates of the desired coupling versus side reactions. Experimenting with different ligands may be necessary.
Q: My Suzuki reaction is plagued by homocoupling of the boronic acid. What is the cause and solution?
A: Homocoupling of the boronic acid to form a biaryl byproduct (Ar'-Ar') is a classic side reaction, often driven by the presence of oxygen.
-
Improve Degassing: This is the most critical step. Rigorous exclusion of oxygen is necessary to suppress this pathway.
-
Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to Pd(II) precursors that require in-situ reduction.
Q: In my Sonogashira coupling, I see significant amounts of alkyne dimerization (Glaser coupling). How do I stop this?
A: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used. This process is promoted by oxygen.
-
Strictly Anaerobic Conditions: Ensure the reaction is run under a rigorously inert atmosphere to prevent oxidative dimerization of the alkyne.
-
Copper-Free Conditions: If homocoupling persists, consider switching to a copper-free Sonogashira protocol. These systems often rely on specific ligands and bases to facilitate the catalytic cycle without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.
Catalyst System Data for Analogous Substrates
The following tables summarize reaction conditions found in the literature for cross-coupling reactions on substrates analogous to this compound. This data serves as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Substituted Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. |
| Pd(dppf)Cl₂ (3 mol%) | - | K₂CO₃ | MeCN/H₂O (4:1) | 80 | 1-2 | 90 | 1-bromo-2-fluorobenzene | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | |
| Pd/H-MOR (3.17 wt% Pd) | - | K₂CO₃ | H₂O/Ethanol | 80 | 6 | 90 | Aryl Bromide | |
| PEPPSI-type NHC-Pd(II) | NHC | KOH | H₂O/2-propanol | 82 | 0.5 | >95 | Bromobenzene |
Table 2: Buchwald-Hartwig Amination Conditions for Aryl Halides/Sulfonates
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. |
| Pd(dba)₂ (4 mol%) | Phosphoramidite L9 (10 mol%) | Cs₂CO₃ | Toluene | 60 | 2 | 99 | Bromo-BODIPY | |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 | 76 | Aryl Perfluorooctanesulfonate | |
| Pd-BIAN-NHC | BIAN-INon | - | - | - | - | - | Coordinating Heterocycles |
Table 3: Sonogashira Coupling Conditions for Aryl Halides
| Catalyst System | Co-Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. |
| PdCl₂(PPh₃)₂ | CuI | Amine Base | - | RT | - | - | Iodobenzene | |
| [DTBNpP]Pd(crotyl)Cl (P2) | None | TMP | DMSO | RT | - | up to 97 | Aryl Bromides | |
| Polymer-bound PdCl₂(PPh₃)₂ | None | NaOH | Methanol | 100 | <0.2 | - | 4-bromo-anisole |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and requires optimization for the specific substrate and coupling partner.
-
Reagent Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). If using a pre-catalyst like Pd(dppf)Cl₂, add it directly (1-5 mol%).
-
Degassing: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
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Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor its progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
Caption: Decision-making process for initial catalyst system selection.
Troubleshooting low yields in 6-Amino-3-bromo-2-fluorobenzonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-3-bromo-2-fluorobenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Question 1: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound are frequently due to suboptimal reaction conditions, catalyst deactivation, or side reactions. The electronic properties of this substrate, featuring an electron-donating amino group and an electron-withdrawing fluorine atom ortho to the bromine, can influence reactivity.
Troubleshooting Steps:
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Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid. It is crucial to use degassed solvents.
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Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For ortho-substituted anilines, bulky, electron-rich ligands are often necessary to promote the reductive elimination step and prevent catalyst deactivation.[1] See Table 1 for a comparison of different catalyst systems.
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Base Selection: The base plays a crucial role in the transmetalation step. A base that is too weak may result in a slow reaction, while a base that is too strong can lead to decomposition of the starting material or boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1]
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Solvent Choice: The solvent system must be able to dissolve all reactants. A mixture of an organic solvent (like dioxane, THF, or 2-MeTHF) and water is commonly used.[2][3] The ratio of the organic solvent to water can impact the reaction rate and yield.
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Temperature: Reaction temperatures typically range from 80-120 °C. If the reaction is sluggish, a higher temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.
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Boronic Acid/Ester Quality: Ensure the boronic acid or ester is of high purity and has not undergone significant decomposition (protodeboronation). Using a slight excess (1.2-1.5 equivalents) of the boronic acid derivative is standard practice.
Question 2: I am observing significant amounts of debromination and boronic acid homocoupling as side products. How can I minimize these?
Answer:
The formation of debrominated starting material and homocoupled boronic acid are common side reactions in Suzuki-Miyaura couplings.
Minimizing Side Reactions:
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Debromination: This side reaction is often promoted by elevated temperatures and certain catalyst/ligand combinations. If significant debromination is observed, consider lowering the reaction temperature or screening different ligands.
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Homocoupling: The homocoupling of boronic acids is primarily caused by the presence of oxygen.[1] To mitigate this:
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Thoroughly degas all solvents and the reaction mixture before adding the catalyst.
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Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
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Use high-purity reagents.
-
Buchwald-Hartwig Amination
Question 3: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but the reaction is not proceeding to completion. What should I consider?
Answer:
The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, base, and solvent, especially with sterically hindered or electronically complex substrates like this compound.
Key Considerations:
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Ligand Choice: The success of a Buchwald-Hartwig amination is highly dependent on the phosphine ligand. For ortho-substituted aryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands are often required to facilitate the catalytic cycle.[4]
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Base Compatibility: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[4] However, the choice of base can be substrate-dependent, and weaker bases like cesium carbonate (Cs₂CO₃) may be effective with certain catalyst systems and can be beneficial if your substrate is base-sensitive.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Catalyst Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used. Pd(II) precursors require in situ reduction to the active Pd(0) species.
Data Presentation
Table 1: Influence of Catalyst and Ligand on Suzuki Coupling of an Ortho-Bromoaniline Derivative
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Dioxane/H₂O | 90 | 11 |
| 2 | CataCXium® A Pd G3 (10) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 |
| 3 | CataCXium® A Pd G3 (10) | - | Cs₂CO₃ | EtOAc | 80 | 56 |
| 4 | CataCXium® A Pd G3 (10) | - | Cs₂CO₃ | 2-MeTHF | 80 | 95 |
Data adapted from literature for a structurally similar ortho-bromoaniline.[2][3]
Table 2: Comparison of Palladium Catalysts for Ortho-Bromoaniline Suzuki Coupling
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | CataCXium® A Pd G3 | 2-MeTHF | 95 |
| 2 | Pd(OAc)₂/SPhos | 2-MeTHF | <5 |
| 3 | Pd₂(dba)₃/XPhos | 2-MeTHF | <5 |
| 4 | Pd(PPh₃)₄ | 2-MeTHF | <5 |
| 5 | Pd(dppf)Cl₂ | 2-MeTHF | <5 |
Conditions: Aryl boronic acid (2.0 equiv.), Cs₂CO₃ (3.0 equiv.), 80 °C. Data adapted from literature.[2][3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol and may require optimization for specific boronic acids.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., CataCXium® A Pd G3, 2-5 mol%)
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Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 2-MeTHF or Dioxane/Water mixture)
Procedure:
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Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe, followed by the palladium catalyst.
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Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
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Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as Ethyl Acetate (EtOAc) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
Effect of temperature on the synthesis of 6-Amino-3-bromo-2-fluorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-Amino-3-bromo-2-fluorobenzonitrile.
Troubleshooting Guides
| Issue | Potential Cause Related to Temperature | Suggested Action |
| Low to No Product Yield | Temperature too low: The activation energy for the reaction is not being met, leading to a slow or stalled reaction. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or LC-MS. |
| Temperature too high: The desired product or starting material may be degrading at elevated temperatures. | Decrease the reaction temperature. If the reaction requires heating, consider using a lower boiling point solvent or running the reaction for a longer period at a milder temperature. | |
| Formation of Impurities | Temperature too high: High temperatures can promote the formation of side products and regioisomeric impurities. Common side reactions in bromination of activated aromatic rings can lead to di-brominated or other isomeric products. | Optimize the reaction temperature by running small-scale trials at various temperatures to identify the optimal point where the desired product is formed with minimal impurities. |
| Incorrect temperature for work-up: The stability of the product and byproducts during extraction and purification can be temperature-dependent. | Ensure that the work-up and purification steps are performed at an appropriate temperature to prevent degradation or loss of the desired product. For instance, extractions and column chromatography are often best performed at room temperature or below. | |
| Incomplete Reaction | Temperature too low: Insufficient thermal energy to drive the reaction to completion within the allotted time. | Increase the reaction temperature or prolong the reaction time at the current temperature. Monitor the consumption of the starting material to determine the reaction endpoint. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature for the synthesis of this compound is highly dependent on the specific synthetic route and reagents used. Generally, bromination reactions of activated aromatic compounds are initiated at low temperatures (e.g., 0-5°C) to control the reaction rate and selectivity, and then gradually allowed to warm to room temperature. It is crucial to perform small-scale optimization experiments to determine the ideal temperature profile for your specific conditions.
Q2: How does temperature affect the rate of reaction?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of reaction by providing more kinetic energy to the reacting molecules. However, for the synthesis of this compound, a higher temperature can also increase the rate of side reactions, leading to a lower purity of the final product. Careful control of the temperature is therefore essential to balance reaction rate and product purity.
Q3: Can running the reaction at a very low temperature improve the purity of this compound?
A3: Running the reaction at a very low temperature can improve selectivity and thus the purity of the product by minimizing the formation of unwanted byproducts. However, excessively low temperatures can significantly slow down or even halt the reaction, leading to a very low or no yield of the desired product.
Q4: What are the potential side products if the temperature is not controlled properly during the synthesis?
A4: If the temperature is too high during the bromination step, potential side products can include di-brominated species or other regioisomers of the desired this compound. The starting material, 2-amino-6-fluorobenzonitrile, has multiple positions on the aromatic ring where bromination can occur, and higher temperatures can lead to a loss of regioselectivity.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is not publicly available in the searched resources. However, a general procedure for the bromination of a similar compound, 2-fluoro-5-aminobenzonitrile, to 2-bromo-3-amino-6-fluorobenzonitrile involves the slow addition of a brominating agent like N-bromosuccinimide (NBS) at a controlled low temperature. A plausible, though unverified, protocol would be:
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Dissolve 2-amino-6-fluorobenzonitrile in a suitable solvent (e.g., acetonitrile or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide) in the same solvent dropwise, while maintaining the internal temperature below 5°C.
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After the addition is complete, allow the reaction mixture to stir at 0-5°C for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate solution).
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Perform an aqueous work-up to extract the crude product into an organic solvent.
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Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Note: This is a generalized protocol and requires optimization for temperature, reaction time, and purification methods.
Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound, with a focus on temperature-related problems.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Identifying Impurities in 6-Amino-3-bromo-2-fluorobenzonitrile by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 6-Amino-3-bromo-2-fluorobenzonitrile using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should look for in my this compound sample?
A1: Potential impurities in this compound can originate from starting materials, intermediates, by-products of side reactions, and degradation products. Based on general synthetic routes for halogenated benzonitriles and anilines, potential impurities could include:
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Starting Materials: Unreacted precursors used in the synthesis.
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Positional Isomers: Isomers of this compound, such as 2-Amino-5-bromo-6-fluorobenzonitrile or 2-Amino-4-bromo-6-fluorobenzonitrile.[1][2][3]
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amide or carboxylic acid.
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Dehalogenated Impurities: Loss of a bromine or fluorine atom from the aromatic ring.
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By-products from Diazotization: If the synthesis involves a Sandmeyer-type reaction, by-products from the diazotization of an aniline precursor could be present.[4]
Q2: I don't have a specific HPLC method for this compound. Where can I start?
A2: A good starting point is to adapt a method developed for a structurally similar compound. For instance, a reported method for the positional isomer 2-Amino-5-bromobenzonitrile can be used as a foundation.[5] From there, you can optimize the mobile phase composition, gradient, and other parameters to achieve a suitable separation for your specific sample.
Q3: My peaks are tailing. What could be the cause and how can I fix it?
A3: Peak tailing, especially for aromatic amines, is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica-based stationary phase of the HPLC column.[6] To mitigate this, you can:
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with an acid like trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.
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Use a Mobile Phase Additive: Adding a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase can block the active silanol sites.
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Employ a Modern HPLC Column: Newer generation columns often have better end-capping or are based on hybrid silica technologies that minimize silanol interactions.
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Check for Column Overload: Injecting too concentrated a sample can also lead to peak tailing. Try diluting your sample.
Q4: I am observing peak fronting. What does this indicate?
A4: Peak fronting is less common than tailing and is often a sign of sample overload. This occurs when the concentration of the analyte is too high for the column to handle, leading to a saturation of the stationary phase. The primary solution is to dilute the sample or reduce the injection volume.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanol groups.[6] | 1. Lower Mobile Phase pH: Adjust to pH 2-3 with 0.1% TFA or formic acid. 2. Add a Competing Base: Incorporate 0.1% TEA into the mobile phase. 3. Use a High-Purity Column: Switch to a column with advanced end-capping. |
| Column Overload. | 1. Dilute Sample: Prepare and inject a 1:10 or 1:100 dilution of your sample. 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column. | |
| Blocked Column Frit. | 1. Backflush the Column: If permitted by the manufacturer, reverse the column flow to dislodge particulates. 2. Use a Guard Column: Protect the analytical column from strongly retained compounds and particulates.[7] | |
| Peak Fronting | Sample Overload. | 1. Dilute Sample: Prepare and inject a more dilute sample. 2. Reduce Injection Volume: Decrease the amount of sample loaded onto the column. |
| Incompatible Injection Solvent. | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. |
Issue 2: Inadequate Resolution of Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-eluting Peaks | Insufficient separation power of the current method. | 1. Optimize Gradient: Adjust the slope of the organic solvent gradient. A shallower gradient often improves resolution. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter selectivity. 3. Modify Mobile Phase pH: For ionizable impurities, changing the pH can significantly affect their retention and separation. |
| Inappropriate Column Chemistry. | 1. Try a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity for aromatic and polar compounds. | |
| Broad Peaks | High dead volume in the HPLC system. | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector. 2. Check Fittings: Ensure all connections are secure and not contributing to extra-column band broadening.[7] |
| Column Contamination. | 1. Wash the Column: Flush the column with a strong solvent to remove any strongly retained contaminants. 2. Use a Guard Column: Prevent contamination of the analytical column.[7] |
Experimental Protocols
Proposed Starting HPLC Method
This method is based on a reported procedure for a positional isomer and should be a good starting point for the analysis of this compound and its impurities.[5]
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Forced Degradation Study Protocol
To identify potential degradation products, a forced degradation study can be performed.
| Condition | Procedure |
| Acidic Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection. |
| Basic Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before injection. |
| Oxidative Degradation | Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid sample at 105 °C for 24 hours. |
| Photolytic Degradation | Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours. |
Visualizations
Caption: Experimental workflow for HPLC impurity analysis.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. This compound | C7H4BrFN2 | CID 2761199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromo-6-fluorobenzonitrile [oakwoodchemical.com]
- 3. 1279865-14-3|2-Amino-4-bromo-6-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Work-up procedures for reactions involving 6-Amino-3-bromo-2-fluorobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-3-bromo-2-fluorobenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during work-up procedures for reactions involving this versatile building block.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Q1: I am observing a significant amount of a byproduct that appears to be the dehalogenated starting material (6-Amino-2-fluorobenzonitrile) in my Suzuki coupling reaction. How can I minimize this side reaction and purify my desired product?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. Here are several strategies to mitigate this issue and purify your product:
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Reaction Optimization:
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. For Suzuki couplings, using a pre-formed catalyst or ensuring the complete formation of the active Pd(0)-ligand complex before adding the reactants can sometimes reduce dehalogenation.
-
Base Selection: The strength and type of base can influence the extent of dehalogenation. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium tert-butoxide (NaOtBu) in Suzuki reactions.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help minimize side reactions. Monitor the reaction progress closely by TLC or LC-MS.
-
-
Work-up and Purification:
-
Standard Aqueous Work-up: A typical work-up involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water and brine. This will remove most of the inorganic salts.
-
Column Chromatography: Purification by column chromatography on silica gel is usually necessary to separate the desired product from the dehalogenated byproduct and other impurities. The polarity of the eluent system will depend on the specific product, but a gradient of ethyl acetate in hexanes is a common starting point. Due to the polar nature of both the product and the byproduct, careful optimization of the solvent system may be required for good separation.
-
Q2: After my Buchwald-Hartwig amination reaction, I am struggling to remove the phosphine oxide byproduct from my polar product. What purification strategies are effective?
A2: The removal of phosphine oxides, such as triphenylphosphine oxide (TPPO), is a frequent challenge, especially when the desired product is also polar. Here are some effective methods:
-
Precipitation of Phosphine Oxide:
-
With Zinc Chloride: Triphenylphosphine oxide can be precipitated from solutions in polar solvents like ethanol by the addition of zinc chloride (ZnCl₂). The resulting ZnCl₂(TPPO)₂ complex is insoluble and can be removed by filtration.[1][2]
-
With Calcium Bromide: Anhydrous calcium bromide (CaBr₂) can be used to precipitate TPPO from ethereal solvents like THF.[3]
-
-
Chromatographic Techniques:
-
Silica Gel Chromatography: While challenging, careful column chromatography can separate the product from the phosphine oxide. Using a solvent system with a good polarity match for your compound while minimizing the solubility of the phosphine oxide can improve separation.
-
Silica Plug Filtration: For less polar products, a quick filtration through a plug of silica gel, eluting with a non-polar solvent like pentane or hexane mixed with a small amount of ether, can retain the highly polar phosphine oxide.[4]
-
-
Alternative Reagents:
-
Consider using a phosphine ligand that generates a more easily removable oxide or using a catalyst system that does not involve phosphine ligands if this issue persists in your synthetic route.
-
Q3: My Sonogashira coupling reaction with this compound is not going to completion, and the work-up is messy with what appears to be palladium black. What could be the problem and how do I clean up the reaction?
A3: Incomplete reaction and the formation of palladium black often point to catalyst decomposition. Here’s how to address these issues:
-
Preventing Catalyst Decomposition:
-
Degassing: Ensure that all solvents and reagents are thoroughly degassed before use. Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black and loss of catalytic activity.[5]
-
Copper(I) Co-catalyst: In the classic Sonogashira coupling, the copper(I) co-catalyst is crucial. Ensure you are using a fresh, high-quality source of copper(I) iodide (CuI).
-
Ligand Choice: The stability of the palladium catalyst is highly dependent on the ligand. For challenging substrates, consider using more robust ligands.
-
-
Work-up Procedure for Reactions with Palladium Black:
-
Filtration through Celite: After the reaction is complete (or has stalled), dilute the mixture with a suitable organic solvent and filter it through a pad of Celite®. This will effectively remove the insoluble palladium black and other solid residues.
-
Aqueous Wash: Wash the filtrate with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt and other water-soluble impurities.[6]
-
Purification: The crude product can then be purified by column chromatography.
-
Frequently Asked Questions (FAQs)
Q4: What is a general work-up procedure for a Suzuki-Miyaura coupling reaction using this compound?
A4: A standard work-up procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q5: Can the nitrile group in this compound be hydrolyzed during the work-up?
A5: Yes, the nitrile group can be susceptible to hydrolysis to an amide or a carboxylic acid under strongly acidic or basic conditions, especially with prolonged heating.[7][8] During the work-up, it is advisable to avoid strong acids or bases and prolonged exposure to aqueous conditions if the nitrile functionality needs to be preserved. Neutral or mildly basic (e.g., saturated sodium bicarbonate solution) aqueous washes are generally safe.
Q6: Are there any known solubility issues with this compound or its reaction products that I should be aware of during work-up?
A6: this compound is a crystalline solid that is almost insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.[9] The solubility of the reaction products will depend on the substituent introduced. If the product is highly polar, it might have limited solubility in common non-polar extraction solvents like hexanes. In such cases, more polar solvents like ethyl acetate or dichloromethane should be used for extraction. If the product precipitates from the reaction mixture upon cooling, it can sometimes be isolated by simple filtration, which can be a highly effective initial purification step.
Experimental Protocols
Below are generalized experimental protocols for common cross-coupling reactions involving this compound. Note: These are starting points and may require optimization for specific substrates and scales.
Table 1: Generalized Reaction Parameters
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Ligand | - (if using Pd(PPh₃)₄) | XPhos, RuPhos, BINAP | PPh₃ |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Solvent | Dioxane/Water, Toluene/Water, DME/Water | Toluene, Dioxane | THF, DMF |
| Temperature | 80-110 °C | 80-110 °C | Room Temperature to 80 °C |
Diagrams
Caption: General experimental workflow for the work-up of cross-coupling reactions.
References
- 1. scribd.com [scribd.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. rsc.org [rsc.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Key Pharmaceutical Intermediates: 6-Amino-3-bromo-2-fluorobenzonitrile vs. 3-bromo-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Among the myriad of available intermediates, halogenated benzonitriles serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides a comprehensive comparison of two such intermediates, 6-Amino-3-bromo-2-fluorobenzonitrile and 3-bromo-2-fluorobenzonitrile, in the context of their synthetic applications, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction
Both this compound and 3-bromo-2-fluorobenzonitrile are valuable precursors in the synthesis of various pharmaceutical agents, particularly kinase inhibitors. Their utility stems from the presence of a bromine atom, which serves as a handle for cross-coupling reactions, a nitrile group that can be further functionalized, and a fluorine atom that can enhance metabolic stability and binding affinity of the final drug molecule. The key structural difference is the presence of an amino group at the 6-position in the former, which significantly influences its reactivity and synthetic applications.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental transformations in modern organic synthesis. The performance of this compound and 3-bromo-2-fluorobenzonitrile in these reactions is a critical factor in their selection for a particular synthetic strategy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of aryl bromides in this reaction is influenced by both electronic and steric factors. The presence of an electron-donating amino group in this compound can increase the electron density at the bromine-bearing carbon, potentially slowing down the oxidative addition step of the catalytic cycle compared to the unsubstituted 3-bromo-2-fluorobenzonitrile. However, the amino group can also coordinate to the palladium catalyst, influencing the reaction outcome.
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 |
| 3-bromo-2-fluorobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 98 |
Note: The data presented is a synthesis of typical results found in the literature for structurally similar compounds and serves as a representative comparison. Actual yields and reaction times may vary based on specific reaction conditions and substrate purity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The electron-donating amino group in this compound can have a more pronounced effect in this reaction. While it may decrease the electrophilicity of the aryl bromide, the presence of an additional nitrogen atom can also influence ligand exchange and reductive elimination steps.
| Reactant | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | ~80-95 |
| 3-bromo-2-fluorobenzonitrile | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60-88 |
Note: The data presented is a synthesis of typical results found in the literature for structurally similar compounds and serves as a representative comparison. Actual yields and reaction times may vary based on specific reaction conditions and substrate purity.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The electronic nature of the aryl bromide plays a significant role in the reaction's efficiency.
| Reactant | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | High |
| 3-bromo-2-fluorobenzonitrile | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | High |
Note: The data is based on a protocol for a structurally similar compound, 6-bromo-3-fluoro-2-cyanopyridine, and is expected to be comparable for the target molecules.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the bromo-benzonitrile (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq) are added. The mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction is worked up by extraction with an organic solvent, and the product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk techniques, the bromo-benzonitrile (1.0 eq), the amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq) are combined in an anhydrous solvent (e.g., toluene). The reaction mixture is heated until the starting material is consumed. The product is then isolated and purified by standard procedures.
General Procedure for Sonogashira Coupling
To a degassed solution of the bromo-benzonitrile (1.1 eq) in a solvent mixture of THF and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 eq) and a copper(I) co-catalyst (e.g., CuI, 0.3 eq) are added.[1] The terminal alkyne (1.0 eq) is then added dropwise, and the reaction is stirred at room temperature until completion.[1] The product is isolated by filtration and purified by chromatography.[1]
Signaling Pathways and Experimental Workflows
The synthesis of kinase inhibitors often involves the construction of a core scaffold followed by diversification through cross-coupling reactions. The choice between this compound and 3-bromo-2-fluorobenzonitrile can influence the synthetic strategy and the point at which the amino group is introduced.
Caption: General synthetic workflow for kinase inhibitors.
Logical Relationships in Reactivity
The presence of the amino group in this compound introduces a key difference in its electronic properties compared to 3-bromo-2-fluorobenzonitrile, which directly impacts their reactivity in palladium-catalyzed cross-coupling reactions.
Caption: Influence of the amino group on reactivity.
Conclusion
Both this compound and 3-bromo-2-fluorobenzonitrile are highly valuable intermediates in pharmaceutical synthesis. The choice between them depends on the specific synthetic strategy and the desired final product.
-
3-bromo-2-fluorobenzonitrile offers a more straightforward substrate for palladium-catalyzed cross-coupling reactions due to its relatively simpler electronic profile. It is an excellent choice when the introduction of an amino group is not required or is planned at a later stage of the synthesis.
-
This compound provides a more advanced intermediate with a pre-installed amino group. While the electron-donating nature of the amino group might slightly decrease the reactivity in the oxidative addition step, it can be advantageous in multi-step syntheses by reducing the number of synthetic operations. The presence of the amino group can also influence the regioselectivity and overall outcome of the coupling reactions.
Ultimately, the selection of the optimal building block requires careful consideration of the overall synthetic plan, including the desired functional group tolerance, potential side reactions, and the cost-effectiveness of the route. This guide provides a foundational understanding of the comparative reactivity of these two key intermediates to aid researchers in making informed decisions in their drug discovery and development endeavors.
References
A Comparative Guide to the Reactivity of 6-Amino-3-bromo-2-fluorobenzonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, substituted benzonitriles are crucial building blocks for the synthesis of complex molecular architectures. 6-Amino-3-bromo-2-fluorobenzonitrile is a highly functionalized synthon, offering multiple reaction sites for diversification. Its utility is defined by the interplay of its substituents: an activating amino group, a versatile bromo handle for cross-coupling, and electron-withdrawing fluoro and nitrile groups that influence ring electronics and provide sites for nucleophilic substitution.
This guide provides an objective comparison of the reactivity of this compound with its structural analog, 3-Bromo-2-fluorobenzonitrile . The primary focus is on the widely-used Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C-Br position, a cornerstone of modern C-C bond formation.[1] Understanding the relative reactivity of these molecules is paramount for designing efficient synthetic routes to novel pharmaceutical agents and functional materials.[2]
Theoretical Reactivity Analysis: The Influence of the Amino Group
The principal difference between this compound and its analog, 3-Bromo-2-fluorobenzonitrile, is the presence of the C6-amino group. This substituent exerts a powerful influence on the molecule's electronic properties.
-
This compound : The amino group is a strong electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. This electronic enrichment can influence the key oxidative addition step in Palladium-catalyzed cross-coupling reactions. Classically, electron-rich aryl halides may exhibit slower rates of oxidative addition to the Pd(0) catalyst compared to their electron-neutral or -deficient counterparts. However, the development of sophisticated, electron-rich phosphine ligands has led to highly active catalyst systems that are effective for a wide range of substrates, including unprotected anilines.[3][4]
-
3-Bromo-2-fluorobenzonitrile : Lacking the amino group, this molecule is comparatively electron-deficient. The inductive effects of the fluoro, bromo, and nitrile substituents dominate, making the C-Br bond highly susceptible to oxidative addition. This compound is expected to be a very reactive substrate in Suzuki-Miyaura coupling.[2]
Quantitative Data Comparison: Suzuki-Miyaura Coupling
| Substrate | Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Target | This compound | Phenylboronic Acid (Representative) | Pd₂(dba)₃ / CataCXium A | K₃PO₄ | 2-MeTHF | 100 | ~91 (Est.)¹ |
| Analog | 3-Bromo-2-fluorobenzonitrile | Phenylboronic Acid (Representative) | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | High² |
¹Yield is estimated based on a highly analogous Suzuki–Miyaura coupling of an unprotected ortho-bromoaniline with a boronic ester under similar modern catalytic conditions, which demonstrated a 91% yield. This showcases the high efficiency of the reaction for this substrate class.[3] ²Specific yield data for this exact reaction under directly comparable conditions was not found. However, aryl bromides with electron-withdrawing groups are standard, highly reactive substrates for Suzuki-Miyaura coupling, and high yields are consistently reported in the literature.[2][5]
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an unprotected ortho-bromoaniline, adaptable for this compound.
Title: General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
CataCXium A (Di(1-adamantyl)-n-butylphosphine, 5 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid/ester (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and CataCXium A (5 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 2-MeTHF via syringe to achieve a reaction concentration of approximately 0.3 M.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[3]
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity Comparison Workflow
Caption: Logical workflow for comparing substrate reactivity.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 6-Amino-3-bromo-2-fluorobenzonitrile and Its Isomers: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of 6-Amino-3-bromo-2-fluorobenzonitrile and its structural isomers. The strategic placement of amino, bromo, and fluoro substituents on the benzonitrile scaffold significantly influences the electronic environment of the molecule, leading to distinct spectral fingerprints. Understanding these differences is crucial for unambiguous structural elucidation and purity assessment in synthetic chemistry and drug development. This document outlines key differences observed in Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, supported by standardized experimental protocols.
Data Presentation: Comparative Spectroscopic Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key FT-IR Bands (ν, cm⁻¹) |
| This compound | Aromatic Protons: ~6.8-7.5Amino Protons (-NH₂): ~4.5-5.5 (broad) | Nitrile Carbon (C≡N): ~115-120Aromatic Carbons: ~100-155(C-F and C-Br will show large shifts and coupling) | N-H Stretch: ~3350-3450 (two bands)C≡N Stretch: ~2220-2235 (strong, sharp)C-F Stretch: ~1200-1300C-Br Stretch: ~650-680 |
| 3-Amino-2-bromo-6-fluorobenzonitrile | Aromatic Protons: ~6.5-7.3Amino Protons (-NH₂): ~4.0-5.0 (broad) | Nitrile Carbon (C≡N): ~115-120Aromatic Carbons: ~105-160(Shifts influenced by different substituent positions) | N-H Stretch: ~3350-3450 (two bands)C≡N Stretch: ~2220-2235 (strong, sharp)C-F Stretch: ~1200-1300C-Br Stretch: ~650-680 |
| 6-Amino-2-bromo-3-fluorobenzonitrile | Aromatic Protons: ~6.6-7.4Amino Protons (-NH₂): ~4.5-5.5 (broad) | Nitrile Carbon (C≡N): ~115-120Aromatic Carbons: ~100-158(Distinct pattern due to ortho-bromo and meta-fluoro to the amino group) | N-H Stretch: ~3350-3450 (two bands)C≡N Stretch: ~2220-2235 (strong, sharp)C-F Stretch: ~1200-1300C-Br Stretch: ~650-680 |
Note: The exact chemical shifts and coupling constants in NMR are highly dependent on the solvent used. Similarly, the precise absorption frequencies in FT-IR can vary based on the sample preparation method (e.g., KBr pellet vs. ATR).
Experimental Workflow Visualization
The logical flow from sample preparation to final spectral analysis is a critical component of reproducible spectroscopic studies. The following diagram illustrates a standardized workflow for the comparative analysis of the benzonitrile derivatives.
Caption: Standard workflow for spectroscopic analysis.
Experimental Protocols
Detailed and consistent experimental methods are essential for generating high-quality, comparable spectroscopic data. The protocols below are standard procedures for NMR and FT-IR analysis of solid organic compounds.[1]
1. NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the benzonitrile derivative is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube.[1] Tetramethylsilane (TMS) can be added as an internal standard for chemical shifts (δ = 0.00 ppm).[1]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for acquiring the spectra.[1]
-
¹H NMR Acquisition: A typical acquisition involves a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. To enhance the signal-to-noise ratio, 16 to 64 scans are generally averaged.[1]
-
¹³C NMR Acquisition: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with a good signal-to-noise ratio.[1]
2. FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method): A small quantity of the solid sample (1-2 mg) is intimately ground with approximately 100 mg of dry potassium bromide (KBr) into a fine powder using an agate mortar and pestle.[1] This mixture is then compressed under high pressure in a hydraulic press to form a thin, transparent pellet.[1]
-
Sample Preparation (ATR Method): For Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[1]
-
Instrument: A Fourier-Transform Infrared Spectrometer is used for analysis.
-
Acquisition: A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.[1] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The characteristic sharp and intense absorption band for the nitrile (-C≡N) group is expected around 2230 cm⁻¹.[1] The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region.[1]
References
Comparative Guide to the Biological Activity of Compounds Derived from 6-Amino-3-bromo-2-fluorobenzonitrile
Disclaimer: Direct experimental data on the biological activity of compounds synthesized specifically from 6-Amino-3-bromo-2-fluorobenzonitrile is limited in publicly accessible scientific literature. This guide presents a comparative analysis based on the activities of compounds synthesized from structurally analogous precursors. The data is intended to provide researchers, scientists, and drug development professionals with insights into the potential pharmacological profiles of derivatives of this versatile chemical scaffold.
The unique structure of this compound, featuring amino, bromo, fluoro, and nitrile functional groups, makes it a valuable building block in medicinal chemistry.[1][2] It is particularly useful for the synthesis of kinase inhibitors and other complex heterocyclic compounds with potential therapeutic applications.[2][3] The presence of the bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of diverse molecular libraries.[4][5] The fluorine atom can enhance metabolic stability and binding affinity to biological targets.[6][7]
This guide will explore the potential anticancer and antimicrobial activities of compounds derived from this scaffold, drawing comparisons from published data on related structures.
Potential as Anticancer Agents (Kinase Inhibitors)
Substituted benzonitriles are key pharmacophores in a variety of kinase inhibitors, which are a major class of anticancer drugs.[6] The dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets.[6] Compounds derived from amino-bromo-fluorobenzonitrile scaffolds are often designed to target kinases involved in cell signaling pathways like EGFR (Epidermal Growth Factor Receptor) and JAK (Janus Kinase).[6]
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of various heterocyclic compounds synthesized from precursors structurally related to this compound. These compounds demonstrate the potential cytotoxic effects of this chemical class against several human cancer cell lines.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Indolin-2-one | Derivative 16l | HuH7 (Hepatocellular Carcinoma) | 0.09 | [7] |
| Hep3B (Hepatocellular Carcinoma) | 0.36 | [7] | ||
| Fluorinated Bis-Indole | Derivative 34b | A549 (Lung Cancer) | 0.8 | [7] |
| Derivative 13a | A549 (Lung Cancer) | 7.9 | [7] | |
| Derivative 13b | MCF-7 (Breast Cancer) | 9.1 | [7] | |
| Pyrido[2,3-d]pyrimidine | Derivative 7a | NCI-H460 (Lung Cancer) | 2.15 | [8] |
| HCT-116 (Colon Cancer) | 3.12 | [8] | ||
| Derivative 7d | HepG2 (Liver Cancer) | 2.11 | [8] | |
| Pyrrolo[2,1-b]benzothiazole | Derivative 9a | NCI-H460 (Lung Cancer) | 4.11 | [8] |
| Derivative 9d | HCT-116 (Colon Cancer) | 4.15 | [8] |
Mandatory Visualization: Synthesis and Action
A general workflow for synthesizing a library of potential kinase inhibitors from an amino-bromo-benzonitrile core is through cross-coupling reactions.
The synthesized compounds can then interfere with cell signaling pathways crucial for cancer cell proliferation and survival.
Potential as Antimicrobial Agents
Heterocyclic compounds containing nitrogen and halogen atoms often exhibit significant antimicrobial properties.[8][9] The structural features of derivatives from this compound suggest they could be effective against various bacterial and fungal strains.
Data Presentation: Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) for structurally related compounds, indicating their potency against representative bacterial strains.
| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridazinone | Derivative 10h (meta-bromo) | Staphylococcus aureus | 16 | [9] |
| Derivative 8a | Staphylococcus aureus | 128 | [9] | |
| Derivative 10c (para-bromo) | Escherichia coli | 128 | [9] | |
| Pyrido[2,3-d]pyrimidine | Derivative 7a | Staphylococcus aureus | 12.5 | [8] |
| Bacillus subtilis | 25 | [8] | ||
| Candida albicans | 25 | [8] | ||
| Derivative 7d | Staphylococcus aureus | 12.5 | [8] | |
| Escherichia coli | 25 | [8] | ||
| Pyrrolo[2,1-b]benzothiazole | Derivative 9a | Bacillus subtilis | 25 | [8] |
| Candida albicans | 25 | [8] | ||
| Derivative 9d | Staphylococcus aureus | 12.5 | [8] |
Experimental Protocols
The following are representative methodologies for the key biological assays cited in this guide.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[8][10]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in a culture medium and added to the wells. Control wells receive medium with DMSO only.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO or isopropanol is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting viability against compound concentration.
Mandatory Visualization: Cytotoxicity Workflow
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
References
- 1. This compound | C7H4BrFN2 | CID 2761199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-bromo-6-fluorobenzonitrile [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Catalytic Landscape for 6-Amino-3-bromo-2-fluorobenzonitrile Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and selective functionalization of complex aromatic building blocks is a cornerstone of modern synthesis. 6-Amino-3-bromo-2-fluorobenzonitrile stands out as a valuable scaffold, presenting a unique substitution pattern that offers multiple avenues for molecular elaboration. The choice of catalyst for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is paramount to achieving high yields and predictable outcomes. This guide provides a head-to-head comparison of catalytic systems for the coupling reactions of this versatile intermediate, supported by available data and detailed experimental protocols.
The primary coupling reactions for a halo-substituted aromatic compound like this compound are the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Each of these palladium-catalyzed transformations offers a distinct pathway to introduce new functionalities, and the selection of the optimal catalyst system—comprising a palladium precursor and a ligand—is critical for success.
At a Glance: Catalyst Performance in Coupling Reactions
While direct head-to-head comparative studies on this compound are not extensively documented in publicly available literature, we can infer performance from studies on structurally analogous compounds and general principles of cross-coupling catalysis. The following tables summarize expected catalyst performance for Suzuki-Miyaura and Buchwald-Hartwig reactions. Data for the Heck reaction with this specific substrate is less common.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For a substrate like this compound, the choice of a palladium catalyst and ligand is crucial for efficient coupling with various arylboronic acids.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 80-100 | 12-24 | Moderate to High |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 2-12 | High to Excellent |
| PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | DME/H₂O, THF/H₂O | 80-100 | 6-18 | High |
Note: The performance data is extrapolated from reactions with structurally similar aminobromobenzonitriles and bromopyridines. Actual results may vary.
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an amine with an aryl halide. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with potentially coordinating substrates.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Pd₂(dba)₃ + Xantphos | Cs₂CO₃ | Toluene, 1,4-Dioxane | 100-110 | 12-24 | High |
| Pd(OAc)₂ + XPhos | NaOtBu, KOtBu | Toluene | 80-110 | 2-18 | High to Excellent |
| G3-XPhos Palladacycle | K₃PO₄, NaOtBu | Toluene, CPME | 80-110 | 1-12 | Excellent |
Note: The performance data is based on general principles of Buchwald-Hartwig amination and results from similar substrates. The use of pre-formed palladacycles often leads to more consistent and higher yields.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. The following are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving a substrate like this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Celite
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the same organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion
The selection of an optimal catalyst for the coupling of this compound is a critical decision that directly impacts the efficiency and success of the synthesis. For Suzuki-Miyaura reactions, palladium catalysts paired with electron-rich and bulky phosphine ligands such as SPhos often provide superior results. In the case of Buchwald-Hartwig aminations, the use of ligands like Xantphos or XPhos, or employing pre-formed palladacycles, is generally recommended to achieve high yields. While direct comparative data for this specific substrate remains sparse, the provided protocols and catalyst comparisons based on analogous systems offer a strong starting point for researchers to develop robust and high-yielding coupling methodologies. As with any catalytic reaction, empirical optimization of the reaction conditions for the specific coupling partners is highly recommended to achieve the best possible outcome.
Purity Analysis of Commercial 6-Amino-3-bromo-2-fluorobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and research applications, the purity of starting materials is paramount. 6-Amino-3-bromo-2-fluorobenzonitrile is a key building block in medicinal chemistry, often utilized in the construction of complex heterocyclic scaffolds. Its utility in sensitive downstream applications, such as transition metal-catalyzed cross-coupling reactions, necessitates a thorough understanding of its purity profile. This guide provides a comparative analysis of commercial this compound, discusses potential alternatives, and details the experimental protocols for its purity assessment.
Comparative Purity of Commercial this compound and Alternatives
The purity of commercially available this compound and its structural isomers can vary between suppliers. While most vendors provide a minimum purity specification, the nature and percentage of impurities are critical considerations for researchers. Below is a table summarizing typical purity data for the target compound and two common alternatives. It is important to note that lot-to-lot variability is expected, and for critical applications, it is always recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier.[1][2][3]
| Compound | CAS Number | Typical Purity (%) | Common Impurities | Analytical Method(s) for Purity Determination |
| This compound | 845866-92-4 | ≥ 97 | Isomeric impurities, residual solvents, starting materials | HPLC, GC-MS, ¹H NMR, ¹⁹F NMR |
| 3-Amino-2-bromo-6-fluorobenzonitrile | 1415633-90-7 | ≥ 97 | Isomeric impurities, residual solvents | HPLC, GC-MS, ¹H NMR, ¹⁹F NMR |
| 6-Amino-2-bromo-3-fluorobenzonitrile | 2385927-39-7 | ≥ 95 | Isomeric impurities, residual solvents | HPLC, GC-MS, ¹H NMR, ¹⁹F NMR |
Note: The data presented are representative and may not reflect the exact specifications of all commercial suppliers.
The Impact of Purity on Performance in Synthetic Applications
The presence of impurities in this compound can have significant consequences in subsequent synthetic steps. In palladium-catalyzed cross-coupling reactions, for instance, impurities can lead to the formation of undesired byproducts, reduced yields, and complications in purification.[4] The reactivity of the amino and bromo functionalities can be influenced by the presence of even small amounts of isomeric impurities, potentially leading to a different product profile.
Performance Comparison with Alternatives:
-
3-Amino-2-bromo-6-fluorobenzonitrile: This isomer may exhibit different reactivity due to the altered electronic and steric environment of the amino and bromo groups. The position of the fluorine atom can influence the acidity of the amine and the reactivity of the C-Br bond.
-
6-Amino-2-bromo-3-fluorobenzonitrile: Similar to the above, the altered substitution pattern will affect the molecule's reactivity. The proximity of the bromine to the amino group could influence its participation in certain reactions.
The choice between these building blocks will depend on the specific synthetic strategy and the desired final product. A high-purity starting material is crucial for predictable and reproducible outcomes.
Experimental Protocols for Purity Analysis
A comprehensive purity analysis of this compound typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of the main component and detecting non-volatile impurities.[5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[6][7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-polydimethylsiloxane stationary phase)
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-400
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for purity assessment by identifying signals corresponding to impurities. Both ¹H and ¹⁹F NMR are valuable for this compound.[8][9]
¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
-
Instrument: 400 MHz or higher NMR spectrometer
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts and coupling constants of the aromatic protons and the amino protons will confirm the structure. Impurity signals can be integrated to estimate their concentration relative to the main component.
¹⁹F NMR Spectroscopy:
-
Solvent: Same as for ¹H NMR
-
Instrument: NMR spectrometer equipped with a fluorine probe
-
Procedure: The ¹⁹F NMR spectrum will show a signal for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment, making this technique excellent for identifying and quantifying fluorinated isomers as impurities.
Visualizing the Workflow for Purity Analysis and Application
The following diagrams illustrate the logical workflow for the purity analysis of this compound and its subsequent application in a typical synthetic pathway.
Caption: Workflow for Purity Analysis and Synthetic Application.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. biophysics.org [biophysics.org]
A Comparative Guide to Alternative Building Blocks for 6-Amino-3-bromo-2-fluorobenzonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-3-bromo-2-fluorobenzonitrile is a highly versatile building block in medicinal chemistry, prized for its unique substitution pattern that offers multiple reaction vectors for the synthesis of complex heterocyclic compounds. Its fluorinated aminobenzonitrile core is a common feature in a variety of kinase inhibitors, where the strategic placement of the amino, bromo, and fluoro groups allows for precise tuning of a molecule's interaction with its biological target. The bromine atom, in particular, serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
However, the exploration of alternative building blocks is a cornerstone of modern drug discovery. The strategic replacement of the bromine atom or other substituents can lead to compounds with improved potency, selectivity, metabolic stability, and pharmacokinetic profiles. This guide provides a comparative analysis of viable alternatives to this compound, supported by experimental data to inform the rational design of next-generation therapeutics.
Key Alternatives and Bioisosteric Replacements
The primary strategy for modifying this compound involves the bioisosteric replacement of the bromine atom. Bioisosteres are functional groups or atoms that, due to similar steric and electronic properties, can be interchanged without drastically altering the compound's interaction with its biological target, while potentially improving its drug-like properties.
Key alternatives include:
-
Halogen Analogs: Replacing bromine with other halogens, such as chlorine or iodine, can modulate the reactivity of the molecule in cross-coupling reactions and influence its lipophilicity and binding interactions.
-
Small Alkyl and Cyano Groups: These groups can serve as non-halogen bioisosteres for bromine, offering different steric and electronic profiles that can impact target engagement and metabolic fate.
Data Presentation: A Comparative Overview
The following tables summarize the physicochemical properties and available comparative data for this compound and its alternatives.
Table 1: Physicochemical Properties of 6-Amino-2-fluorobenzonitrile Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | C₇H₄BrFN₂ | 215.02 | 2.30 |
| 6-Amino-3-chloro-2-fluorobenzonitrile | C₇H₄ClFN₂ | 170.57 | 1.85 |
| 6-Amino-3-iodo-2-fluorobenzonitrile | C₇H₄IFN₂ | 262.02 | 2.73 |
| 6-Amino-2-fluoro-3-methylbenzonitrile | C₈H₇FN₂ | 150.15 | 1.63 |
| 2,6-Diamino-3-fluorobenzonitrile | C₇H₆FN₃ | 151.14 | 0.65 |
Note: Calculated LogP values are estimates and can vary depending on the algorithm used.
Table 2: Comparative Synthesis Yields in Suzuki-Miyaura Coupling Reactions
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | 6-Amino-2-fluoro-3-phenylbenzonitrile | ~75-85% | Adapted from similar reactions[1] |
| 6-Amino-3-chloro-2-fluorobenzonitrile | Phenylboronic acid | 6-Amino-2-fluoro-3-phenylbenzonitrile | ~60-70% | Adapted from similar reactions |
Disclaimer: The yields presented are typical ranges for Suzuki-Miyaura reactions with similar substrates and are for illustrative purposes. Actual yields may vary depending on the specific reaction conditions, catalyst, and ligand used. A direct, head-to-head comparative study under identical conditions was not identified in the reviewed literature.
Table 3: Comparative Biological Activity of Kinase Inhibitors Derived from Halogenated Aminobenzonitriles
| Building Block Used | Kinase Target | Representative Inhibitor IC₅₀ (nM) | Reference |
| Substituted 3-chloro-anilines | EGFR/ErbB-2 | 37/29 | [2][3] |
| Substituted 2-aminobenzonitriles | JAK3 | Potent inhibition (qualitative) | [4] |
| Substituted 2-aminobenzothiazoles | S. aureus | Potent inhibition (qualitative) | [5] |
Disclaimer: The IC₅₀ values are for final drug candidates synthesized from the indicated class of building blocks and are not directly comparable due to the different molecular scaffolds and target kinases. This table is intended to illustrate the utility of these building blocks in synthesizing potent inhibitors.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry reaction vial, add this compound, the arylboronic acid, and the base.
-
Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Place the sealed vial in a preheated heating block or oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[1]
In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a target kinase using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer
-
Test compounds
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the kinase, the biotinylated substrate peptide, and the test compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the europium-labeled antibody and the APC-labeled streptavidin in a buffer with EDTA.
-
Incubate for a second period to allow for antibody binding (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).
-
Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated substrate.
-
Determine the IC₅₀ values by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways where inhibitors derived from this compound and its analogs are often targeted.
Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.
Caption: The Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Conclusion
While this compound remains a valuable and widely used building block in drug discovery, the exploration of its bioisosteric analogs is a critical strategy for lead optimization. The choice between bromine, chlorine, or other substituents will depend on a variety of factors, including the desired reactivity in subsequent synthetic steps, the specific interactions within the target's binding site, and the overall physicochemical properties required for a successful drug candidate. Although direct comparative data is sparse, the available literature strongly supports the utility of these alternative building blocks in generating potent and selective kinase inhibitors. Further head-to-head studies would be invaluable to the medicinal chemistry community for making more informed decisions in the design of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Synthesis Routes for 6-Amino-3-bromo-2-fluorobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
6-Amino-3-bromo-2-fluorobenzonitrile is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of bioactive molecules. Its unique substitution pattern, featuring an amine, a bromine atom, a fluorine atom, and a nitrile group, provides multiple points for diversification and molecular scaffolding. This guide presents a comparative analysis of two plausible synthetic routes to this important intermediate, offering detailed experimental protocols and a summary of key performance indicators to aid researchers in selecting the most suitable method for their needs.
Executive Summary
Two potential synthetic pathways for this compound are evaluated:
-
Route A: A two-step sequence commencing with the bromination of commercially available 2-fluoro-6-nitrobenzonitrile, followed by the reduction of the nitro group to the desired amine.
-
Route B: A direct, one-step approach involving the regioselective bromination of commercially available 2-amino-6-fluorobenzonitrile.
This guide provides a head-to-head comparison of these routes based on hypothetical, yet chemically sound, experimental procedures derived from analogous reactions in the chemical literature. The comparison focuses on critical parameters such as overall yield, number of steps, and potential challenges.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative metrics for the two proposed synthesis routes. The data is based on representative yields for analogous reactions found in the literature and serves as an estimation for process evaluation.
| Parameter | Route A: Bromination then Reduction | Route B: Direct Bromination |
| Starting Material | 2-Fluoro-6-nitrobenzonitrile | 2-Amino-6-fluorobenzonitrile |
| Number of Steps | 2 | 1 |
| Key Reagents | N-Bromosuccinimide (NBS), Sulfuric Acid, Iron powder, Acetic Acid | N-Bromosuccinimide (NBS), Acetonitrile |
| Estimated Overall Yield | ~60-70% | ~70-80% |
| Potential Challenges | - Difficult bromination of a deactivated ring- Potential for side reactions during bromination | - Control of regioselectivity during bromination- Potential for over-bromination |
Synthesis Route A: Bromination Followed by Reduction
This two-step route begins with the electrophilic bromination of 2-fluoro-6-nitrobenzonitrile. Due to the strongly deactivating nature of the nitro and cyano groups, this step requires harsh reaction conditions. The resulting 3-bromo-2-fluoro-6-nitrobenzonitrile is then reduced to the target amine.
Experimental Protocol - Route A
Step 1: Synthesis of 3-Bromo-2-fluoro-6-nitrobenzonitrile
-
To a stirred solution of 2-fluoro-6-nitrobenzonitrile (1.0 eq.) in concentrated sulfuric acid at 0 °C, N-bromosuccinimide (1.1 eq.) is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and cold ethanol and then dried under vacuum to afford 3-bromo-2-fluoro-6-nitrobenzonitrile.
-
Representative Yield: Based on similar reactions on deactivated aromatic systems, a yield of 70-80% can be anticipated.
Step 2: Synthesis of this compound
-
To a suspension of 3-bromo-2-fluoro-6-nitrobenzonitrile (1.0 eq.) in acetic acid, iron powder (4.0 eq.) is added.
-
The mixture is heated to 80-90 °C and stirred vigorously for 2-4 hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) yields this compound.
-
Representative Yield: Reductions of aromatic nitro compounds with iron in acetic acid typically proceed in high yields, often in the range of 85-95%.[1]
Synthesis Route B: Direct Bromination
This route offers a more direct approach by utilizing the activating and ortho-, para-directing effect of the amino group in 2-amino-6-fluorobenzonitrile for a regioselective bromination.
Experimental Protocol - Route B
Synthesis of this compound
-
To a solution of 2-amino-6-fluorobenzonitrile (1.0 eq.) in acetonitrile at 0 °C, N-bromosuccinimide (1.05 eq.) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
-
Representative Yield: The bromination of anilines with NBS can be very efficient, with yields for monobromination often exceeding 80%.[2][3] However, the regioselectivity will be a critical factor in the final yield of the desired isomer.
Comparison and Discussion
Route A is a classic, albeit potentially challenging, approach. The primary hurdle is the bromination of the electron-deficient 2-fluoro-6-nitrobenzonitrile. This step may require optimization of reaction conditions (temperature, reaction time, and brominating agent) to achieve a satisfactory yield and avoid side products. The subsequent reduction of the nitro group is a well-established and generally high-yielding transformation.[1] This route may be advantageous if the starting material is readily available and cost-effective.
Route B presents a more atom-economical and shorter pathway. The success of this route hinges on the regioselectivity of the bromination step. The amino group is a strong activating group and directs ortho- and para-. In 2-amino-6-fluorobenzonitrile, the positions ortho to the amino group are at C3 and the position para is at C5. The fluorine at C2 is an ortho-, para-director (with a deactivating inductive effect), and the cyano group is a meta-director. The combined directing effects are likely to favor bromination at the C3 position, which is ortho to the strongly activating amino group and meta to the deactivating cyano group. However, the formation of the 5-bromo isomer as a byproduct is a possibility. Careful control of the reaction conditions, such as low temperature and slow addition of the brominating agent, will be crucial to maximize the yield of the desired 3-bromo product. The use of N-bromosuccinimide (NBS) is a common and effective method for the monobromination of activated aromatic rings like anilines.[2][4]
Conclusion
Both Route A and Route B offer plausible pathways to this compound.
-
Route B is likely the more efficient and preferred method due to its single-step nature and potentially higher overall yield, provided that the regioselectivity of the bromination can be effectively controlled.
-
Route A, while longer, may be a viable alternative if the starting material is significantly more accessible or if challenges with regioselectivity in Route B prove difficult to overcome.
Researchers should consider the availability and cost of starting materials, as well as their own expertise and equipment, when choosing a synthetic route. The experimental protocols provided herein, based on established chemical principles, offer a solid starting point for the synthesis of this valuable building block. Further optimization of the reaction conditions for either route may lead to improved yields and purity of the final product.
References
A Comparative Guide to the Hypothetical Polymorphs of 6-Amino-3-bromo-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of active pharmaceutical ingredients (APIs). Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, melting point, and bioavailability, which can significantly impact the safety and efficacy of a drug product.[1] While specific polymorphs of 6-Amino-3-bromo-2-fluorobenzonitrile have not been reported in publicly available literature, this guide presents a hypothetical comparative study of two fictional polymorphs, designated Form A and Form B.
This document serves as a practical template for the characterization and comparison of polymorphic forms, outlining the key experimental techniques and data presentation formats that are essential for such an investigation. The methodologies and data herein are illustrative and intended to guide researchers in their own polymorph screening and characterization studies.
Hypothetical Polymorph Characterization
In our hypothetical scenario, two distinct crystalline forms of this compound (Form A and Form B) were identified during a polymorph screening study. The following sections detail the experimental protocols used to characterize and compare these forms.
Experimental Workflow
The logical flow of polymorph investigation, from initial screening to detailed characterization and selection of the desired form, is a critical process in pharmaceutical development.
Caption: Experimental workflow for polymorph screening and characterization.
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical quantitative data obtained for Form A and Form B of this compound.
Table 1: Powder X-Ray Diffraction (PXRD) Data
| Form A (2θ) | Relative Intensity (%) | Form B (2θ) | Relative Intensity (%) |
| 8.5 | 100 | 7.2 | 85 |
| 12.3 | 78 | 11.8 | 100 |
| 15.6 | 65 | 14.5 | 92 |
| 19.1 | 52 | 18.9 | 70 |
| 22.4 | 45 | 21.7 | 68 |
| 25.8 | 30 | 24.1 | 55 |
Table 2: Thermal Analysis Data
| Parameter | Form A | Form B |
| DSC Onset Temp. | 155.2 °C | 168.5 °C |
| DSC Peak Temp. | 158.9 °C (Endotherm) | 172.3 °C (Endotherm) |
| Heat of Fusion (ΔH) | 85.3 J/g | 98.7 J/g |
| TGA Weight Loss | < 0.1% up to 160 °C | < 0.1% up to 175 °C |
Table 3: Spectroscopic Data (Key Peaks)
| Technique | Form A (cm⁻¹) | Form B (cm⁻¹) |
| FT-IR (N-H Str) | 3480, 3370 | 3465, 3355 |
| FT-IR (C≡N Str) | 2230 | 2225 |
| Raman (C-Br Str) | 580 | 595 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Powder X-Ray Diffraction (PXRD)
-
Instrument: Bruker D8 Advance Diffractometer
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range: 3° to 40° (2θ)
-
Step Size: 0.02°
-
Scan Speed: 2°/min
-
Sample Preparation: A small amount of the powder was gently pressed onto a zero-background silicon sample holder.
PXRD is a primary technique for identifying crystalline phases, as different polymorphs will produce distinct diffraction patterns.[2]
Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000 DSC
-
Sample Pans: Tzero aluminum pans
-
Sample Weight: 3-5 mg
-
Atmosphere: Dry nitrogen purge at 50 mL/min
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 200 °C
DSC is used to study thermal transitions, such as melting and solid-solid phase transitions, providing information on the relative thermodynamic stability of polymorphs.[1][2]
Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments Q500 TGA
-
Sample Pans: Platinum pans
-
Sample Weight: 5-10 mg
-
Atmosphere: Dry nitrogen purge at 60 mL/min
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 300 °C
TGA measures changes in mass as a function of temperature, which is useful for identifying the presence of solvates or hydrates.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory
-
Scan Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Sample Preparation: A small amount of powder was placed directly on the diamond crystal of the UATR.
FT-IR spectroscopy provides information about the molecular vibrations and can be used to differentiate polymorphs based on differences in hydrogen bonding and molecular conformation.[3]
Raman Spectroscopy
-
Instrument: Renishaw inVia Raman Microscope
-
Laser Excitation: 785 nm
-
Laser Power: 50 mW
-
Objective: 50x
-
Scan Range: 100 to 3200 cm⁻¹
-
Acquisition Time: 10 seconds, 3 accumulations
Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and lattice vibrations, making it a powerful tool for polymorph differentiation.[3]
Discussion of Hypothetical Results
Based on the hypothetical data presented:
-
PXRD: The distinct peak positions in the diffractograms for Form A and Form B confirm the existence of two different crystal lattices.
-
Thermal Analysis: Form B exhibits a higher melting point and a greater heat of fusion, suggesting it is the more thermodynamically stable form at room temperature under the tested conditions. The lack of significant weight loss in the TGA for both forms indicates they are likely unsolvated polymorphs.
-
Spectroscopy: The shifts in the N-H stretching frequencies in the FT-IR spectra suggest differences in the hydrogen bonding networks between the two forms. The variations in the C≡N and C-Br stretching frequencies in both FT-IR and Raman spectra further point to differences in the local molecular environments.
Conclusion
This guide outlines a systematic approach for the characterization and comparison of hypothetical polymorphs of this compound. The combination of X-ray diffraction, thermal analysis, and vibrational spectroscopy provides a comprehensive understanding of the solid-state properties of different crystalline forms. For any new chemical entity, a thorough polymorph screen and subsequent characterization as detailed here are essential steps to ensure the selection of the optimal solid form for development, ultimately impacting the quality, safety, and efficacy of the final drug product.
References
Safety Operating Guide
Personal protective equipment for handling 6-Amino-3-bromo-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Amino-3-bromo-2-fluorobenzonitrile, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure.[1] It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact.[2] For extended contact or direct handling, consider double-gloving or using a more resistant glove material such as Viton™ or Norfoil™.[2][3] Nitrile gloves have poor resistance to halogenated and aromatic hydrocarbons.[3][4][5][6] | Prevents skin contact and absorption.[1] |
| Eye and Face Protection | Chemical safety goggles are required.[7] A face shield should be worn in situations with a risk of splashing.[7] | Protects against eye irritation and injury from splashes.[1] |
| Skin and Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of contamination, chemical-resistant coveralls are recommended.[8] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter must be used. | Prevents inhalation of the harmful dust.[1] |
Step-by-Step Operational Plan for Handling
Adherence to a strict operational workflow is crucial for safety. The following steps outline the process from preparation to disposal.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. safety.caltech.edu [safety.caltech.edu]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. primodentalproducts.com [primodentalproducts.com]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. southalabama.edu [southalabama.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
